CP-673451
Description
is a potent inhibitor of platelet-derived growth factor beta-receptor (PDGFR-beta) kinase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOXSOLTLIWMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187948 | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343787-29-1 | |
| Record name | CP-673,451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-673451 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-673451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of CP-673451 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by aggressive tumor growth, diffuse infiltration, and profound resistance to conventional therapies. The platelet-derived growth factor (PDGF) signaling pathway is frequently dysregulated in GBM, representing a key therapeutic target. This technical guide provides an in-depth examination of the mechanism of action of CP-673451, a potent and selective inhibitor of PDGF receptor (PDGFR) tyrosine kinases, in the context of glioblastoma. Through a comprehensive review of preclinical studies, this document elucidates the molecular interactions, downstream signaling consequences, and cellular effects of this compound, offering valuable insights for researchers and clinicians in the field of neuro-oncology and targeted cancer therapy.
Core Mechanism of Action: Targeting the PDGFR Axis
This compound is a small molecule tyrosine kinase inhibitor with high selectivity for both PDGFR-α and PDGFR-β.[1][2] In glioblastoma, the aberrant activation of PDGFR signaling, often driven by autocrine or paracrine loops of PDGF and its receptor, is a critical driver of tumorigenesis.[3] this compound competitively binds to the ATP-binding pocket of the PDGFR kinase domain, preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades.[1][4]
The primary mechanism of this compound in glioblastoma revolves around the inhibition of PDGFRα/β.[5] This targeted inhibition leads to a cascade of downstream effects, ultimately hindering tumor progression.
Downstream Signaling Pathways Modulated by this compound
The inhibition of PDGFR by this compound instigates significant alterations in key intracellular signaling pathways that govern cell proliferation, survival, and differentiation. A pivotal pathway affected is the DUSP1/p38 MAPK signaling cascade.[5][6]
Key Signaling Events:
-
Upregulation of DUSP1: Treatment with this compound has been shown to increase the expression of Dual Specificity Phosphatase 1 (DUSP1).[5]
-
Downregulation of Phospho-p38 MAPK: DUSP1, in turn, dephosphorylates and inactivates p38 Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in phosphorylated p38 MAPK levels.[5][6]
-
Induction of Differentiation: The modulation of the DUSP1/p38 MAPK pathway is a key driver of the pro-differentiative effects of this compound on glioblastoma cells.[5] This is evidenced by the outgrowth of neurite-like processes in GBM cell lines and patient-derived glioblastoma stem cells (GSCs).[5]
The following diagram illustrates the core signaling pathway affected by this compound in glioblastoma.
Cellular and Anti-Tumor Effects of this compound in Glioblastoma
The molecular changes induced by this compound translate into significant anti-tumor effects at the cellular and organismal level.
In Vitro Efficacy
Preclinical studies utilizing glioblastoma cell lines and patient-derived GSCs have demonstrated the potent in vitro activity of this compound.
-
Inhibition of Proliferation and Metabolic Activity: this compound significantly reduces the metabolic activity and proliferation of various GBM cell lines (U87, U138) and GSCs (GS090, G179) in a dose-dependent manner.[5]
-
Reduction of Invasiveness: The invasive potential of GBM cells, a hallmark of this disease, is curtailed by this compound treatment in 3D hyaluronic acid hydrogel models.[5]
-
Induction of Neuronal-like Differentiation: A key finding is the ability of this compound to induce the outgrowth of neurite-like processes, suggesting a shift from a proliferative to a more differentiated, post-mitotic state.[5]
In Vivo Anti-Tumor Activity
In vivo studies using xenograft models have corroborated the anti-tumor efficacy of this compound.
-
Tumor Growth Inhibition: In a U87MG human glioblastoma multiforme xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.[1][4]
-
Inhibition of PDGFR-β Phosphorylation: The anti-tumor effects in vivo correlate with the inhibition of PDGFR-β phosphorylation within the tumor tissue.[1][4]
-
Anti-Angiogenic Effects: this compound selectively inhibits PDGF-BB-stimulated angiogenesis, a critical process for tumor growth and survival.[1][4] Notably, it does not affect angiogenesis stimulated by vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF) at concentrations that inhibit tumor growth, highlighting its selectivity.[1][4]
-
Combination Therapy: this compound has been shown to enhance the anti-tumor effects of the standard-of-care chemotherapeutic agent temozolomide (TMZ) in a subcutaneous GBM mouse model.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 (PDGFR-β kinase) | 1 nM | Kinase Assay | [1][2][4] |
| IC50 (PDGFR-α kinase) | 10 nM | Kinase Assay | [2] |
| IC50 (PDGF-BB-stimulated PDGFR-β autophosphorylation) | 1 nM | Cellular Assay (PAE cells) | [1][4] |
| Selectivity vs. other angiogenic receptors (VEGFR2, TIE-2, FGFR2) | >450-fold | Kinase Assays | [1][4] |
| Cell Line | Concentration (µM) | Effect | Assay | Reference |
| U87 | 5, 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |
| U138 | 1, 5, 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |
| GS090 (GSC) | 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |
| G179 (GSC) | 10 | Significant decrease in metabolic activity | Metabolic Assay | [5] |
| U138 | 1, 5, 10 | Significant decrease in colony size | Colony Formation Assay | [5] |
| GS090 (GSC) | 1, 5, 10 | Significant decrease in colony size | Colony Formation Assay | [5] |
| Model | Dose | Effect | Reference |
| U87MG Xenograft | ED50 ≤ 33 mg/kg (p.o., q.d. x 10 days) | Tumor growth inhibition | [1][4] |
| U87 Xenograft | 40 mg/kg/day | Improved anti-tumor effect in combination with TMZ | [5] |
| Sponge Angiogenesis Model | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition of PDGF-BB-stimulated angiogenesis | [1][4] |
| Glioblastoma Tumors (ex vivo) | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [1][4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound in glioblastoma.
Cell Viability and Proliferation Assays
-
Crystal Violet Assay: U87 GBM cells and patient-derived GSCs (GS090, G179) are treated with increasing concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for 48 hours. Following treatment, cells are fixed and stained with crystal violet. The dye is then solubilized, and the absorbance is measured to determine relative cell viability.[5]
-
Metabolic Assays (e.g., MTT, PrestoBlue): Cells are seeded in 96-well plates and treated with various concentrations of this compound. A metabolic reagent is added, and the absorbance or fluorescence is measured to assess the metabolic activity of the cells, which is indicative of cell proliferation and viability.[5]
Western Blotting for Phospho-Protein Analysis
-
Purpose: To determine the effect of this compound on the phosphorylation status of target proteins like PDGFR and p38 MAPK.
-
Protocol:
-
Cell Lysis: Glioblastoma cells are treated with this compound (e.g., 1 µM) for various time points (e.g., 0, 15 min, 1, 4, 24, 48 h). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phos-PDGF-Rα/β, anti-PDGF-Rβ, anti-phos-p38, anti-p38).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: U87MG human glioblastoma cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (e.g., 40 mg/kg/day, p.o.), temozolomide (e.g., 25 mg/kg/day), and a combination of this compound and temozolomide.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
The following diagram outlines a typical experimental workflow for evaluating this compound in a glioblastoma xenograft model.
RNA Sequencing and Bioinformatic Analysis
-
Purpose: To identify global transcriptomic changes induced by this compound.
-
Protocol:
-
RNA Extraction: U87 GBM cells are treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 48 hours). Total RNA is then extracted using a commercial kit.[5]
-
Library Preparation and Sequencing: RNA quality is assessed, and high-quality RNA is used for library preparation followed by next-generation sequencing.
-
Data Analysis: Differential gene expression analysis (e.g., using DESEQ2) is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment.[5]
-
Resistance Mechanisms and Future Directions
While this compound shows promise, the development of resistance is a common challenge with targeted therapies in glioblastoma. Resistance to PDGFR inhibitors can arise from the activation of bypass signaling pathways, such as those involving ERBB3, IGF1R, and TGFBR2.[5] Future research should focus on identifying predictive biomarkers of response to this compound and exploring rational combination strategies to overcome both intrinsic and acquired resistance. The pro-differentiative effects of this compound suggest a potential role in a "differentiation therapy" paradigm, aiming to convert malignant cells into a non-proliferative state, which warrants further investigation.[5]
Conclusion
This compound is a selective and potent inhibitor of PDGFRα/β with significant anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action is centered on the inhibition of the PDGFR signaling axis, leading to the modulation of the DUSP1/p38 MAPK pathway. This results in reduced proliferation and invasion, and the induction of a more differentiated phenotype in glioblastoma cells. The preclinical data strongly support the continued investigation of this compound, both as a monotherapy and in combination with other agents, for the treatment of this devastating disease. This technical guide provides a foundational understanding of its mechanism of action to inform and guide future research and development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CP 673451 | PDGFR | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Potent and Selective Inhibition of PDGFRα and PDGFRβ by CP-673451: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and inhibitory mechanism of CP-673451, a potent and selective tyrosine kinase inhibitor targeting Platelet-Derived Growth Factor Receptors α (PDGFRα) and β (PDGFRβ). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and angiogenesis research.
Executive Summary
This compound is a small molecule inhibitor that demonstrates high affinity and selectivity for both PDGFRα and PDGFRβ. In cell-free kinase assays, this compound exhibits IC50 values of 10 nM and 1 nM for PDGFRα and PDGFRβ, respectively[1][2][3]. This potent inhibition extends to cellular systems, where it effectively blocks PDGF-stimulated receptor autophosphorylation. The selectivity of this compound is noteworthy, with significantly less activity against other related kinases, making it a valuable tool for investigating PDGFR-mediated signaling and a promising candidate for therapeutic development.
Quantitative Binding Affinity and Kinase Inhibition
The inhibitory activity of this compound has been characterized across various assays, consistently demonstrating its potency and selectivity for PDGFRs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| PDGFRβ | Cell-free kinase assay | 1 | [1][2][3] |
| PDGFRα | Cell-free kinase assay | 10 | [1][2][3] |
| PDGFRβ | Cell-based autophosphorylation (PAE cells) | 1 | [4] |
| PDGFRβ | Cell-based autophosphorylation (PAE-β cells) | 6.4 | [1][5] |
| c-Kit | Cell-based assay (H526 cells) | 1100 | [1][5] |
| VEGFR-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |
| TIE-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |
| FGFR-2 | Kinase assay | >450-fold selective vs PDGFRβ | [4] |
PAE: Porcine Aortic Endothelial
Experimental Protocols
Cell-Free Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for determining the IC50 of this compound against purified PDGFRα or PDGFRβ kinase domains.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO (vehicle control).
-
2 µL of PDGFRα or PDGFRβ enzyme solution.
-
2 µL of a mixture of the peptide substrate and ATP.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based PDGFR Autophosphorylation Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on ligand-induced PDGFR autophosphorylation in a cellular context.
Materials:
-
Porcine Aortic Endothelial (PAE) cells stably transfected with human PDGFRα or PDGFRβ.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Serum-free medium.
-
This compound.
-
Recombinant human PDGF-AA (for PDGFRα) or PDGF-BB (for PDGFRβ).
-
Lysis buffer (e.g., HNTG buffer: 20 mmol/L HEPES pH 7.5, 150 mmol/L NaCl, 0.2% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors).
-
Phosphate-buffered saline (PBS).
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit or antibodies for Western blotting to detect phosphorylated PDGFR.
Procedure:
-
Cell Culture: Seed PAE cells expressing either PDGFRα or PDGFRβ into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.
-
Compound Incubation: Treat the cells with various concentrations of this compound (or DMSO as a control) for 10 minutes at 37°C[6].
-
Ligand Stimulation: Add the appropriate ligand (PDGF-AA for PDGFRα-expressing cells, PDGF-BB for PDGFRβ-expressing cells) to a final concentration that elicits a robust phosphorylation signal and incubate for an additional 8 minutes at 37°C[6].
-
Cell Lysis: Aspirate the medium, wash the cells once with cold PBS, and then add lysis buffer to each well. Incubate for 5 minutes at room temperature to ensure complete lysis[6].
-
Detection and Analysis:
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with an anti-PDGFR antibody. Detect the level of phosphorylated receptor using a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP).
-
Western Blotting: Separate the lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated PDGFR and total PDGFR.
-
-
Data Interpretation: Quantify the signal for phosphorylated PDGFR and normalize it to the total PDGFR signal (for Western blotting) or total protein concentration. Calculate the percent inhibition of phosphorylation at each this compound concentration and determine the IC50 value.
Signaling Pathways and Mechanism of Action
PDGFRs are receptor tyrosine kinases that, upon binding to their cognate PDGF ligands, dimerize and autophosphorylate on specific tyrosine residues. These phosphorylated sites serve as docking stations for various signaling molecules, initiating downstream cascades that regulate cellular processes such as proliferation, migration, and survival. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of PDGFRα and PDGFRβ and preventing their autophosphorylation, thereby blocking the initiation of these signaling pathways. Key downstream pathways affected by this compound include the PI3K/Akt and Ras/MAPK pathways[7].
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell-based assay to determine the inhibitory activity of this compound on PDGFR phosphorylation.
References
The Downstream Signaling Effects of CP-673451: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating significant anti-angiogenic and anti-tumor activities. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, with a focus on its effects on the PI3K/Akt/Nrf2 and Hippo/YAP pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the affected signaling cascades to support further research and drug development efforts in oncology and related fields.
Introduction
This compound is a small molecule inhibitor that selectively targets the tyrosine kinase activity of both PDGFRα and PDGFRβ.[1][2] The aberrant activation of PDGFR signaling is a crucial factor in the pathogenesis of various cancers, promoting cell proliferation, survival, migration, and angiogenesis.[3] By competitively binding to the ATP-binding site of the PDGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor and the subsequent activation of its downstream signaling cascades.[4] This guide delves into the molecular consequences of this inhibition, providing a detailed examination of the key signaling pathways affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, selectivity, and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| PDGFRβ | 1 | Kinase Assay |
| PDGFRα | 10 | Kinase Assay |
| c-kit | >250 | Kinase Assay |
| VEGFR-1 | 450 | Kinase Assay |
| VEGFR-2 | 450 | Kinase Assay |
| TIE-2 | >5000 | Kinase Assay |
| FGFR-2 | >5000 | Kinase Assay |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Assay Type |
| A549 (NSCLC) | 0.49 | Cell Viability |
| H1299 (NSCLC) | 0.61 | Cell Viability |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dose | Tumor Growth Inhibition |
| A549 (NSCLC) | 20 mg/kg/day | 42.56% at day 10 |
| A549 (NSCLC) | 40 mg/kg/day | 78.15% at day 10 |
| H460 (Lung) | ≤ 33 mg/kg | ED50 |
| Colo205 (Colon) | ≤ 33 mg/kg | ED50 |
| LS174T (Colon) | ≤ 33 mg/kg | ED50 |
| U87MG (Glioblastoma) | ≤ 33 mg/kg | ED50 |
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of PDGFR, which in turn modulates several critical downstream signaling pathways.
The PI3K/Akt/Nrf2 Signaling Axis
Inhibition of PDGFR by this compound leads to a significant reduction in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3] This is observed through the decreased phosphorylation of key downstream effectors including Akt, Glycogen Synthase Kinase 3β (GSK-3β), p70S6 Kinase (p70S6K), and the ribosomal protein S6.[3] The suppression of the PI3K/Akt pathway has been shown to down-regulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor involved in the cellular antioxidant response.
The Hippo/YAP Signaling Pathway
Recent studies have revealed a link between PDGFR signaling and the Hippo pathway effector, Yes-associated protein (YAP).[5][6] Pharmacological inhibition of PDGFR by compounds such as this compound can lead to the cytoplasmic retention of YAP, thereby inhibiting its transcriptional co-activator function.[5] This regulation appears to be mediated by Src family kinases (SFKs) downstream of PDGFR, which can phosphorylate YAP on tyrosine residues.[5][6]
References
- 1. PDGFRs are critical for PI3K/Akt activation and negatively regulated by mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Platelet-Derived Growth Factor Regulates YAP Transcriptional Activity via Src Family Kinase Dependent Tyrosine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet-derived growth factor regulates YAP transcriptional activity via Src family kinase dependent tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vitro Targets of CP-673451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological targets of CP-673451, a potent and selective tyrosine kinase inhibitor. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as an in-depth resource for researchers in oncology and drug discovery.
Core Biological Profile: A Selective PDGFR Inhibitor
This compound is a selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), demonstrating high affinity for both PDGFRα and PDGFRβ.[1][2] Its mechanism of action is ATP-competitive, and it exhibits significant selectivity for PDGFRs over other receptor tyrosine kinases.[3][4] This selectivity is crucial for its targeted therapeutic potential, minimizing off-target effects.
Quantitative Analysis of In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified in various in vitro assays, including cell-free kinase assays and cell-based phosphorylation assays. The following tables summarize the key IC50 values, providing a clear comparison of its activity against different kinases.
Table 1: Cell-Free Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 1[2][5] | - |
| PDGFRα | 10[1][2][5] | 10-fold |
| c-kit | 252[3] | >250-fold[5] |
| VEGFR-1 | 450[3] | 450-fold[5] |
| VEGFR-2 | 450[3][5] | 450-fold[5] |
| TIE-2 | >5,000 | >5,000-fold[5] |
| FGFR-2 | >5,000 | >5,000-fold[5] |
Table 2: Cell-Based Inhibition by this compound
| Cell Line | Target/Process | IC50 (nM) | Notes |
| PAE-β cells | PDGFRβ phosphorylation | 6.4[2][6] | Porcine aortic endothelial cells expressing human PDGFRβ |
| H526 cells | c-kit phosphorylation | 1,100[2][6] | Small cell lung cancer cells |
| A549 cells | Cell Viability | 490[2] | Non-small-cell lung cancer |
| H1299 cells | Cell Viability | 610[2] | Non-small-cell lung cancer |
| A549 cells | Apoptosis | 2,400[7] | 50% apoptotic cell death |
| H1299 cells | Apoptosis | 2,100[7] | 50% apoptotic cell death |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting the downstream signaling cascades initiated by PDGFR activation. A primary pathway affected is the PI3K/Akt signaling axis, which is crucial for cell survival and proliferation.[7][8] Inhibition of PDGFR leads to reduced phosphorylation of Akt and its downstream effectors, including GSK-3β, p70S6, and S6.[7] This disruption of pro-survival signaling contributes to the induction of apoptosis in cancer cells.
Furthermore, this compound has been shown to suppress the Nrf2 pathway, leading to increased reactive oxygen species (ROS) levels and promoting apoptosis in cholangiocarcinoma cells.[8]
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the biological effects of this compound, detailed methodologies for key experiments are provided below.
Cell-Free Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Methodology:
-
A glutathione S-transferase (GST)-tagged kinase domain construct of the intracellular portion of the target kinase (e.g., PDGFRβ) is expressed and purified.[1]
-
The kinase enzyme is incubated with increasing concentrations of this compound in a phosphorylation buffer (e.g., 50 mmol/L HEPES pH 7.3, 125 mmol/L NaCl, 24 mmol/L MgCl2).[1]
-
The kinase reaction is initiated by the addition of ATP at a concentration at or up to 3 times the Km for each enzyme.[5]
-
After incubation, the extent of substrate phosphorylation is measured using an appropriate method, such as an ELISA-based assay or by quantifying the incorporation of radioactive phosphate (³²P-ATP).
-
IC50 values are calculated by determining the concentration of this compound that results in 50% inhibition of kinase activity compared to a vehicle control.[5]
Cell-Based Phosphorylation Assay
This assay assesses the ability of this compound to inhibit receptor autophosphorylation within a cellular context.
Methodology:
-
Porcine aortic endothelial (PAE) cells stably expressing the full-length human receptor of interest (e.g., PDGFRβ) are seeded in culture plates.[1][5]
-
Cells are serum-starved overnight to reduce basal receptor activation.[5][6]
-
The cells are pre-incubated with various concentrations of this compound (typically diluted in DMSO) for a defined period (e.g., 10-30 minutes) at 37°C.[1][6]
-
The cognate ligand (e.g., PDGF-BB for PDGFRβ) is then added to stimulate receptor autophosphorylation for a short duration (e.g., 5-8 minutes).[1][6]
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., HNTG buffer).[1]
-
Cell lysates are analyzed by Western blotting or ELISA to detect the levels of phosphorylated receptor using a phospho-specific antibody.[5][6]
-
Densitometry or signal intensity is used to quantify the inhibition of phosphorylation, and IC50 values are calculated.[6]
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.
Methodology:
-
Cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a specific density.[8]
-
The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[7]
-
Cell viability is assessed using a metabolic assay such as the MTT (methylthiazolium bromide) assay.[8]
-
The absorbance is measured, which correlates with the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) for cell viability is determined.[7]
Apoptosis Assay
This assay is used to determine the induction of programmed cell death by this compound.
Methodology:
-
Cancer cells are treated with this compound for a defined period.
-
Apoptosis can be quantified by flow cytometry analysis of cells stained with Annexin V and propidium iodide or by measuring the sub-G1 DNA content.[7]
-
Alternatively, apoptosis can be visualized by staining the cells with a nuclear stain (e.g., DAPI) to observe nuclear condensation and fragmentation.[7]
-
The percentage of apoptotic cells is calculated at different concentrations of the compound.[7]
Conclusion
This compound is a highly potent and selective inhibitor of PDGFRα and PDGFRβ in vitro. Its ability to disrupt key downstream signaling pathways, such as the PI3K/Akt cascade, translates into significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The detailed experimental protocols provided in this guide offer a foundation for further research into the mechanisms of action and potential therapeutic applications of this compound. The quantitative data and pathway visualizations serve as a valuable resource for scientists and researchers in the field of targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
An In-depth Technical Guide to CP-673451: Synthesis, Chemical Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical properties, a representative synthesis scheme, mechanism of action, and detailed experimental protocols for its evaluation. The information presented is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and drug discovery.
Chemical Properties
This compound, with the chemical name 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine, is a white crystalline solid in its tosylate salt form.[3] The free base has a molecular weight of 417.52 g/mol .[1][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine | [3][4] |
| Molecular Formula | C24H27N5O2 | [3] |
| Molecular Weight | 417.52 (free base), 589.71 (tosylate salt) | [3] |
| Physical Appearance | White crystalline solid (tosylate salt) | [3] |
| Melting Point | 216°C (tosylate salt) | [3] |
| pKa | 9.16, 4.88 (free base) | [3] |
| Log P | 3.66 (free base) | [3] |
| Log D (pH 7.4) | 2.92 (free base) | [3] |
| Solubility | >30 mg/mL in SGF; >1 mg/mL in PBS (tosylate salt) | [3] |
Synthesis
The synthesis of this compound is described in the PCT patent application WO 2001040217.[3][5] While the full text of the patent provides the detailed procedure, a representative synthetic approach for related quinoline-benzimidazole compounds involves a multi-step process. A plausible, though not explicitly confirmed for this specific molecule, synthetic route would involve the coupling of a substituted quinoline moiety with a substituted benzimidazole, followed by functional group manipulations to introduce the piperidin-4-ylamine side chain.
Mechanism of Action and Biological Activity
This compound is a reversible and ATP-competitive inhibitor of PDGFR tyrosine kinases.[3][4] It exhibits high potency against both PDGFR-α and PDGFR-β, with IC50 values of 10 nM and 1 nM, respectively, in cell-free assays.[1][2][6] The compound demonstrates significant selectivity for PDGFR over other angiogenic receptor tyrosine kinases, such as VEGFR-2, TIE-2, and FGFR-2, where it is over 450-fold more selective.[3]
The inhibition of PDGFR by this compound leads to the suppression of downstream signaling pathways that are crucial for cell proliferation, migration, and survival.[7][8] Specifically, this compound has been shown to inhibit the phosphorylation of Akt, glycogen synthase kinase-3β (GSK-3β), p70S6K, and S6 in non-small-cell lung cancer (NSCLC) cells.[6][7] This disruption of signaling results in the induction of apoptosis and inhibition of cell migration and invasion.[7][9]
In vivo, this compound has demonstrated significant anti-angiogenic and anti-tumor activity in various xenograft models.[3][5] It effectively inhibits PDGF-BB-stimulated angiogenesis and has shown tumor growth inhibition in models of human lung carcinoma, colon carcinoma, and glioblastoma.[3]
Kinase Selectivity Profile
| Kinase | IC50 (nmol/L) | Selectivity vs. PDGFR-β | Reference |
| PDGFR-β | 1 | - | [1][3][6] |
| PDGFR-α | 10 | 10-fold | [1][2][3][6] |
| c-kit | >250 | >250-fold | [3] |
| VEGFR-2 | >450 | >450-fold | [3] |
| TIE-2 | >5000 | >5000-fold | [3] |
| FGFR-2 | >5000 | >5000-fold | [3] |
| EGFR | >2000 | >2000-fold | [3] |
| erbB2 | >2000 | >2000-fold | [3] |
| src | >2000 | >2000-fold | [3] |
In Vivo Efficacy
| Tumor Model | Dosing | Effect | Reference |
| H460 human lung carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |
| Colo205 human colon carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |
| LS174T human colon carcinoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |
| U87MG human glioblastoma | ≤ 33 mg/kg, p.o., daily for 10 days | ED50 for tumor growth inhibition | [3][4] |
| A549 NSCLC xenograft | 40 mg/kg | 78.15% tumor growth inhibition at day 10 | [7] |
| Sponge Angiogenesis Model | 3 mg/kg, p.o., daily for 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis | [1][3][4] |
Experimental Protocols
PDGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the in vitro potency of this compound against PDGFR kinases using a luminescent-based assay that measures ADP formation.
Materials:
-
PDGFR-α or PDGFR-β enzyme (recombinant)
-
Poly-GT or other suitable substrate
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor dilutions or 5% DMSO for controls.
-
Add 2 µL of the kinase solution (e.g., 10 ng of PDGFR) to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based PDGFR Phosphorylation Assay
This protocol describes a method to assess the ability of this compound to inhibit ligand-stimulated PDGFR phosphorylation in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., NIH3T3, or engineered PAE cells)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
PDGF-BB ligand
-
This compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2% Triton X-100, 10% glycerol, with protease and phosphatase inhibitors)
-
96-well plates
-
ELISA-based assay kit for phospho-PDGFR-β (e.g., Meso Scale Discovery or similar) or reagents for Western blotting.
Procedure:
-
Seed cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Serum-starve the cells overnight to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound (final DMSO concentration ≤ 0.25%) for a specified time (e.g., 10 minutes at 37°C).
-
Stimulate the cells with PDGF-BB (e.g., 10-50 ng/mL) for a short period (e.g., 8 minutes at 37°C).
-
Remove the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubating for 5-30 minutes on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
Analyze the level of phosphorylated PDGFR-β in the lysates using an ELISA-based kit or by Western blotting with a phospho-specific PDGFR-β antibody.
-
Normalize the phospho-PDGFR-β signal to the total protein concentration or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of PDGFR Inhibition by this compound
Caption: PDGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
References
- 1. promega.com [promega.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. mesoscale.com [mesoscale.com]
- 9. PathScan® Phospho-PDGF Receptor beta (Tyr751) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
The Discovery and Preclinical Development of CP-673451: A Potent and Selective PDGFR Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and highly selective, orally bioavailable small molecule inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR) α and β. Developed by Pfizer, its discovery marked a significant step in the targeted therapy of cancers driven by aberrant PDGFR signaling. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological pathways and developmental workflow. While exhibiting promising preclinical anti-angiogenic and anti-tumor activity, publicly available information on its progression into clinical trials remains limited.
Introduction
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cellular processes such as proliferation, migration, and survival. It is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFRα and PDGFRβ. Dysregulation of this pathway, through receptor overexpression or activating mutations, is implicated in the pathogenesis of various solid tumors, including glioblastoma, non-small cell lung cancer (NSCLC), and cholangiocarcinoma, making it an attractive target for therapeutic intervention.
This compound emerged from a drug discovery program aimed at identifying selective inhibitors of PDGFR kinases. Its chemical structure, 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine, is the result of medicinal chemistry efforts to optimize potency and selectivity against PDGFRα and PDGFRβ while minimizing off-target effects.
Discovery and Synthesis
The discovery of this compound is detailed in the patent WO 2001/040217. The core structure consists of a quinoline scaffold linked to a benzimidazole moiety. While a detailed structure-activity relationship (SAR) campaign has not been extensively published in peer-reviewed journals, the patent literature describes the synthesis and evaluation of a series of related compounds. The quinoline-benzimidazole core appears to be a key pharmacophore for potent PDGFR inhibition.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the PDGFRα and PDGFRβ tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of receptor activation inhibits the downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.
Kinase Selectivity
A hallmark of this compound is its high selectivity for PDGFRα and PDGFRβ over other related tyrosine kinases. This selectivity is crucial for minimizing off-target toxicities.
| Kinase Target | IC50 (nM) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 1 | - | [1][2] |
| PDGFRα | 10 | 10-fold | [1][3] |
| c-Kit | >1000 | >1000-fold | [2] |
| VEGFR-2 | >1000 | >1000-fold | [2] |
| TIE-2 | >1000 | >1000-fold | [2] |
| FGFR-2 | >1000 | >1000-fold | [2] |
Table 1: Kinase Inhibitory Potency and Selectivity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in in vitro assays.
Downstream Signaling Pathways
This compound has been shown to effectively suppress key downstream signaling pathways mediated by PDGFR activation. The primary pathway inhibited is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway by this compound leads to decreased phosphorylation of Akt and its downstream effectors, such as Glycogen Synthase Kinase 3β (GSK-3β), p70S6 Kinase (p70S6K), and the ribosomal protein S6.[3][4] In some cancer types, such as cholangiocarcinoma, the inhibition of the PI3K/Akt pathway by this compound leads to the suppression of the transcription factor Nrf2 and its target antioxidant genes, resulting in increased reactive oxygen species (ROS) and apoptosis.[5]
Figure 1: Simplified Signaling Pathway of this compound Action.
Preclinical Efficacy
The anti-tumor and anti-angiogenic properties of this compound have been evaluated in a range of preclinical models, demonstrating significant activity.
In Vitro Cellular Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.49 | Inhibition of viability, induction of apoptosis | [3][4] |
| H1299 | Non-Small Cell Lung Cancer | 0.61 | Inhibition of viability | [3] |
| HuCCA-1 | Cholangiocarcinoma | ~5-10 (effective conc.) | Induction of apoptosis | [5] |
Table 2: In Vitro Cellular Activity of this compound.
In Vivo Anti-Angiogenesis and Anti-Tumor Activity
This compound has shown robust efficacy in in vivo models, both in inhibiting angiogenesis and suppressing tumor growth.
| Model | Dosing and Administration | Efficacy | Reference |
| Sponge Angiogenesis Model | 3 mg/kg, q.d. x 5, p.o. | 70% inhibition of PDGF-BB-stimulated angiogenesis | [2] |
| H460 Human Lung Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |
| Colo205 Human Colon Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |
| LS174T Human Colon Carcinoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |
| U87MG Human Glioblastoma Xenograft | ≤ 33 mg/kg, q.d. x 10, p.o. | ED50 ≤ 33 mg/kg | [2] |
| A549 NSCLC Xenograft | 20 mg/kg/day, i.p. | 42.56% tumor growth inhibition at day 10 | [4] |
| A549 NSCLC Xenograft | 40 mg/kg/day, i.p. | 78.15% tumor growth inhibition at day 10 | [4] |
Table 3: In Vivo Efficacy of this compound. ED50 refers to the dose required to achieve 50% of the maximal effect.
Pharmacokinetics and Pharmacodynamics
Preclinical studies have provided insights into the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
| Parameter | Value | Species/Model | Reference |
| Cmax (at 3 mg/kg, p.o.) | 5.5 ng/mL | Mouse (Sponge Angiogenesis Model) | [2] |
| EC50 for PDGFR-β inhibition | 120 ng/mL (plasma) | Mouse (Glioblastoma Xenograft) | [1][2] |
| Duration of >50% PDGFR-β inhibition | 4 hours (at 33 mg/kg) | Mouse (Glioblastoma Xenograft) | [1][2] |
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of this compound.
Experimental Protocols
In Vitro PDGFR Kinase Assay
A glutathione S-transferase (GST)-tagged kinase domain of the intracellular portion of PDGFRβ is expressed and purified. The enzyme is incubated with varying concentrations of this compound in a phosphorylation buffer [50 mmol/L HEPES (pH 7.3), 125 mmol/L NaCl, 24 mmol/L MgCl2] in a 96-well plate. The kinase reaction is initiated by the addition of ATP and a substrate (e.g., poly(Glu, Tyr) 4:1). After incubation, the amount of phosphorylated substrate is quantified, typically using a radiometric assay ([γ-33P]ATP) or a luminescence-based assay that measures ADP production (e.g., ADP-Glo™). IC50 values are then calculated.
Cell-Based Phospho-PDGFR Inhibition Assay
Porcine aortic endothelial (PAE) cells stably transfected with full-length human PDGFRβ are seeded in 96-well plates. The cells are serum-starved and then pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with PDGF-BB to induce receptor autophosphorylation. The cells are then lysed, and the level of phosphorylated PDGFRβ is determined by an enzyme-linked immunosorbent assay (ELISA) using an antibody specific for the phosphorylated form of the receptor.
In Vivo Tumor Xenograft Studies
Human tumor cells (e.g., A549, H460) are subcutaneously injected into the flank of athymic nude mice. When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups. This compound is administered orally or intraperitoneally at specified doses and schedules. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and can be used for further analysis, such as western blotting for target engagement or immunohistochemistry.
Figure 2: General Workflow for the Discovery and Development of this compound.
Clinical Development Status
Despite the compelling preclinical data, there is a lack of publicly available information regarding the clinical development of this compound. Searches of clinical trial registries and published literature do not yield results for clinical trials of this compound. It is possible that the development was discontinued for reasons not in the public domain, or that the compound was not advanced into human trials.
Conclusion
This compound is a potent and selective inhibitor of PDGFRα and PDGFRβ that demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. Its discovery highlighted the therapeutic potential of targeting the PDGF signaling pathway in oncology. This technical guide has summarized the key data and methodologies associated with its preclinical development. The absence of information on its clinical progression underscores the challenges inherent in drug development, where promising preclinical candidates may not always translate into clinical therapies. Nevertheless, the study of this compound has contributed valuable knowledge to the field of targeted cancer therapy.
References
The Impact of CP-673451 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), specifically targeting PDGFRα and PDGFRβ.[1][2] Its mechanism of action revolves around the inhibition of receptor tyrosine kinase activity, which plays a crucial role in tumor angiogenesis and the proliferation of various cancer cells. This technical guide synthesizes the current understanding of this compound's effects on the tumor microenvironment, providing a detailed overview of its mechanism, quantitative efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the phosphorylation of PDGFRα and PDGFRβ.[1][3] This targeted inhibition disrupts the downstream signaling cascades that promote cell survival, proliferation, and migration. The selectivity of this compound for PDGFRs over other angiogenic receptors, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TIE-2, and Fibroblast Growth Factor Receptor 2 (FGFR-2), is a key characteristic, with over 450-fold greater selectivity for PDGFR.[3] This specificity minimizes off-target effects and highlights its potential as a targeted therapeutic agent.
The interplay between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment is significantly modulated by PDGF-PDGFR signaling.[4][5] PDGFR-α is often expressed on both cancer cells and surrounding stromal CAFs, while PDGFR-β is predominantly found on CAFs.[5] By inhibiting this signaling, this compound can disrupt the supportive stromal environment that contributes to tumor growth and progression.
Quantitative Efficacy of this compound
The following tables summarize the key quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line/System | Reference |
| PDGFRα | Cell-free | 10 nM | - | [1] |
| PDGFRβ | Cell-free | 1 nM | - | [1] |
| PDGFRβ Autophosphorylation | Cell-based | 1 nM | Porcine Aortic Endothelial (PAE) cells | [3] |
| PDGFRβ | Cell-based | 6.4 nM | PAE-β cells | [2] |
| c-kit | Cell-based | 1.1 µM | H526 and PAE-β cells | [2] |
| Cell Viability | - | 0.49 µM | A549 (NSCLC) | [2] |
| Cell Viability | - | 0.61 µM | H1299 (NSCLC) | [2] |
| Cell Viability | - | 4.81 µM | HuCCA-1 (Cholangiocarcinoma) | [4] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosing | Effect | Tumor Type | Reference |
| Sponge Angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition of PDGF-BB-stimulated angiogenesis | - | [3][6] |
| Glioblastoma Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | U87MG | [3][6] |
| Multiple Human Tumor Xenografts | ≤ 33 mg/kg (q.d. x 10, p.o.) | ED50 for tumor growth inhibition | H460 (Lung), Colo205, LS174T (Colon), U87MG (Glioblastoma) | [3] |
| NSCLC Xenograft | 20 mg/kg | Medium suppression of tumor growth | A549 | [2][7] |
| NSCLC Xenograft | 40 mg/kg | Strong inhibition of tumor growth | A549 | [2][7] |
| Breast Cancer Xenograft | - | Attenuation of lung macro-metastases | MDA-MB-231, BT-549 | [8] |
Signaling Pathways Modulated by this compound
This compound's inhibition of PDGFR leads to the downregulation of several key downstream signaling pathways critical for cancer cell survival and proliferation.
Caption: this compound inhibits PDGFR, blocking downstream PI3K/Akt signaling.
Studies have demonstrated that this compound effectively suppresses the phosphorylation of Akt, Glycogen Synthase Kinase 3β (GSK-3β), p70S6 kinase, and S6 ribosomal protein in a concentration-dependent manner in non-small-cell lung cancer (NSCLC) cells.[2][7] Furthermore, in cholangiocarcinoma cells, this compound has been shown to suppress the PI3K/Akt/Nrf2 pathway, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell-Based PDGFR Phosphorylation Assay
This assay is fundamental to determining the inhibitory activity of this compound on its direct target in a cellular context.
Caption: Workflow for cell-based PDGFR phosphorylation inhibition assay.
Methodology:
-
Cell Culture: Porcine aortic endothelial (PAE) cells stably expressing full-length human PDGFR-β are cultured in appropriate growth medium (e.g., Ham's F-12 with 10% fetal bovine serum).[1]
-
Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Incubation: Cells are treated with varying concentrations of this compound for a short duration (e.g., 10 minutes) at 37°C.[1]
-
Ligand Stimulation: The cells are then stimulated with the PDGFR ligand, PDGF-BB, for a brief period (e.g., 8 minutes) to induce receptor phosphorylation.[1]
-
Cell Lysis: The cells are washed and then lysed to extract cellular proteins.[1]
-
Analysis: The concentration of phosphorylated PDGFR-β in the cell lysates is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or Western blotting, to determine the inhibitory effect of this compound and calculate the IC50 value.[3]
In Vivo Sponge Angiogenesis Assay
This model is utilized to assess the anti-angiogenic properties of this compound in a living organism.
Caption: Experimental workflow for the in vivo sponge angiogenesis assay.
Methodology:
-
Sponge Preparation: Surgical gelatin sponges are saturated with a mixture of Matrigel and a pro-angiogenic factor, such as PDGF-BB.[3]
-
Implantation: The sponges are surgically implanted subcutaneously into mice.[3]
-
Treatment: The mice are treated with this compound or a vehicle control, typically via oral gavage, for a specified number of days (e.g., 5 days).[3]
-
Sponge Excision: At the end of the treatment period, the sponges are excised.
-
Quantification of Angiogenesis: The extent of new blood vessel formation into the sponge is quantified. This can be done by measuring the hemoglobin content within the sponge, which is indicative of red blood cell infiltration, or through histological analysis of microvessel density.[3]
Tumor Xenograft Model
This in vivo model is the standard for evaluating the anti-tumor efficacy of a compound on established tumors.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., A549, U87MG) are injected subcutaneously into immunocompromised mice.[3][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, often orally, on a defined schedule (e.g., once daily for 10 days).[3]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), can be performed.[7]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of PDGFR signaling. Its ability to disrupt tumor angiogenesis and directly inhibit the proliferation and survival of cancer cells underscores its importance in the context of the tumor microenvironment. The preclinical data strongly support its mechanism of action and provide a solid foundation for its further development. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other PDGFR inhibitors in oncology research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CP-673451 in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase family, demonstrating significant anti-angiogenic and anti-tumor properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental methodologies are presented to facilitate the replication and further investigation of its effects. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its role in oncology research.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis.[1] The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in this process, particularly in the recruitment and stabilization of pericytes, which are essential for the structural integrity of newly formed vessels.[1][2] The PDGF family consists of four ligands (A-D) that signal through two receptor tyrosine kinases: PDGFR-α and PDGFR-β.[2] this compound is a small molecule inhibitor that selectively targets these receptors, with a particularly high affinity for PDGFR-β.[2][3][4][5] Its ability to disrupt PDGF-mediated signaling makes it a compelling agent for anti-angiogenic therapy.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the catalytic kinase domain of PDGFR-α and PDGFR-β.[2] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary target of this compound in the context of angiogenesis is PDGFR-β, which is predominantly expressed on pericytes and vascular smooth muscle cells.[1][2] By inhibiting PDGFR-β, this compound disrupts the communication between endothelial cells and pericytes, leading to destabilized blood vessels and a reduction in tumor vascularization.
The downstream effects of this compound include the suppression of key signaling pathways that regulate cell proliferation, migration, and survival, such as the PI3K/Akt and MAPK pathways.[6][7] Studies have shown that this compound can inhibit the phosphorylation of Akt, GSK-3β, p70S6, and S6 in a concentration-dependent manner.[6][7]
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations and effective doses reported in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| PDGFR-β (kinase) | Cell-free enzyme assay | 1 nM | [2][3][4][5][6][8] |
| PDGFR-α (kinase) | Cell-free enzyme assay | 10 nM | [2][4][6][8] |
| PDGFR-β (cellular) | Porcine Aortic Endothelial (PAE) cells | 1 nM | [2][5] |
| PDGFR-β (cellular) | PAE-β cells | 6.4 nM | [6] |
| c-Kit (cellular) | H526 small cell lung cancer cells | 1.1 µM | [6] |
| A549 (NSCLC) | Cell viability assay | 0.49 µM | [6][7] |
| H1299 (NSCLC) | Cell viability assay | 0.61 µM | [6][7] |
Table 2: In Vivo Efficacy of this compound
| Model | Endpoint | Dose & Regimen | Result | Reference |
| Sponge Angiogenesis Model | Inhibition of PDGF-BB-stimulated angiogenesis | 3 mg/kg (q.d. x 5, p.o.) | 70-75% inhibition | [2][3][4][5][9] |
| Glioblastoma Xenograft | Inhibition of PDGFR-β phosphorylation | 33 mg/kg (single dose, p.o.) | >50% inhibition for 4 hours | [2][3][4][9] |
| Human Tumor Xenografts (H460, Colo205, LS174T, U87MG) | Tumor growth inhibition | ED50 ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition | [2][3][4][9] |
| A549 Xenograft | Tumor growth inhibition | 20 mg/kg | 42.56% inhibition at day 10 | [7] |
| A549 Xenograft | Tumor growth inhibition | 40 mg/kg | 78.15% inhibition at day 10 | [7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified receptor tyrosine kinases.
Methodology:
-
Purified recombinant PDGFR-β and other kinases are incubated in 96-well plates coated with a synthetic substrate (e.g., poly-Glu-Tyr).[2]
-
This compound is serially diluted in DMSO and added to the wells.
-
The kinase reaction is initiated by the addition of ATP (at a concentration near the Km for each enzyme).[2]
-
The plates are incubated at room temperature to allow for phosphorylation of the substrate.
-
After incubation, the plates are washed, and a horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added.[2]
-
Following another incubation and wash step, a colorimetric substrate (e.g., TMB) is added.[2]
-
The reaction is stopped with an acid solution, and the absorbance is read on a plate reader.
-
IC50 values are calculated by determining the concentration of this compound that results in a 50% reduction in the phosphorylation signal compared to the vehicle control.
Cellular Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit ligand-stimulated receptor autophosphorylation in a cellular context.
Methodology:
-
Porcine aortic endothelial (PAE) cells engineered to overexpress PDGFR-β are cultured to sub-confluence.[2]
-
The cells are serum-starved to reduce basal receptor activation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
The receptor is stimulated with its cognate ligand, PDGF-BB.
-
Cells are lysed, and protein concentrations are determined.
-
The level of phosphorylated PDGFR-β is quantified using an ELISA-based assay or by Western blot analysis with a phospho-specific antibody.[2]
-
IC50 values are determined as the concentration of this compound that inhibits the ligand-induced phosphorylation by 50%.
In Vivo Sponge Angiogenesis Assay
Objective: To evaluate the effect of this compound on growth factor-induced angiogenesis in a living organism.
Methodology:
-
Surgically sterile gelatin sponges are implanted subcutaneously into mice.[2][5]
-
The sponges are saturated with a specific growth factor, such as PDGF-BB, VEGF, or bFGF, to stimulate angiogenesis.[2][5]
-
Mice are treated with this compound or a vehicle control, typically via oral gavage, for a defined period (e.g., 5 days).[2][3][5][9]
-
At the end of the treatment period, the sponges are explanted.
-
The degree of angiogenesis is quantified by measuring the extent of blood vessel infiltration into the sponge, often assessed by hemoglobin content (e.g., Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: PDGFR-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound's anti-angiogenic effects.
Conclusion
This compound is a highly selective and potent inhibitor of PDGFR-β, a key regulator of angiogenesis. Through its targeted mechanism of action, it effectively disrupts the pericyte-endothelial cell interaction, leading to the inhibition of new blood vessel formation and subsequent suppression of tumor growth. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other PDGFR inhibitors in the treatment of cancer and other angiogenesis-dependent diseases. The high selectivity of this compound for PDGFR over other angiogenic receptors like VEGFR-2 suggests a more targeted approach to anti-angiogenic therapy, potentially minimizing off-target effects.[2][3][5]
References
- 1. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
The Impact of CP-673451 on Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the effects of this compound on cancer cell proliferation, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed protocols for key in vitro and in vivo assays are provided, along with visual representations of the associated signaling pathways and experimental workflows.
Introduction
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in regulating cell growth, proliferation, and migration. In many cancers, aberrant activation of this pathway, through overexpression of PDGF receptors (PDGFRs) or their ligands, contributes to tumor progression and metastasis. This compound has emerged as a significant small molecule inhibitor targeting PDGFRα and PDGFRβ, demonstrating notable anti-proliferative effects in various cancer models, particularly in non-small-cell lung cancer (NSCLC). This guide synthesizes the available data on this compound, offering a detailed resource for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of PDGFRα and PDGFRβ.[1] This inhibition blocks the autophosphorylation of the receptor upon ligand binding, thereby preventing the recruitment and activation of downstream signaling proteins. The primary signaling cascades affected by this compound are the PI3K/Akt and MAPK/MEK pathways, both of which are central to cell survival and proliferation.
Furthermore, studies have shown that inhibition of PDGFRβ by this compound can lead to the suppression of the Nrf2-mediated defense mechanism.[2][3] This results in an accumulation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis in cancer cells.
Quantitative Data on Anti-Proliferative Activity
The efficacy of this compound has been quantified in numerous studies using various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative potency.
| Target/Cell Line | Cancer Type | IC50 Value | Reference |
| PDGFRα | - | 10 nM | |
| PDGFRβ | - | 1 nM | |
| PAE-β cells (PDGFR-β) | Porcine Aortic Endothelial | 6.4 nM | |
| A549 | Non-Small-Cell Lung Cancer | 0.49 µM | |
| H1299 | Non-Small-Cell Lung Cancer | 0.61 µM | |
| H526 (c-kit) | Small Cell Lung Cancer | 1.1 µM | |
| HuCCA-1 | Cholangiocarcinoma | 4.81 µM | |
| KKU-M055 | Cholangiocarcinoma | >10 µM | |
| KKU-100 | Cholangiocarcinoma | >10 µM |
Key Signaling Pathway
The following diagram illustrates the PDGFR signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.0625 to 4 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This method is used to detect changes in protein expression and phosphorylation levels in the PDGFR signaling pathway.
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PDGFR, PDGFR, p-Akt, Akt, p-MEK, MEK, p-GSK-3β, GSK-3β, p-p70S6, p70S6, p-S6, S6, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of this compound on cancer cell migration.
-
Chamber Preparation: Place 8.0 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cancer cells (e.g., 5 x 10^4 cells) in serum-free medium with or without this compound into the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vivo Tumor Xenograft Study
This protocol assesses the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Assignment: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound at different doses).
-
Treatment Administration: Administer this compound or vehicle control to the mice daily via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.
-
Analysis: Perform further analysis on the tumor tissues, such as Western blotting or immunohistochemistry, to assess target modulation.
Conclusion
This compound is a highly selective and potent inhibitor of PDGFR signaling that demonstrates significant anti-proliferative effects against various cancer cell types, particularly those with activated PDGFR pathways. Its mechanism of action, involving the dual inhibition of the PI3K/Akt and MAPK/MEK pathways, as well as the induction of oxidative stress through Nrf2 suppression, makes it a compelling candidate for further pre-clinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other PDGFR-targeted therapies.
References
Investigating the Anti-Tumor Activity of CP-673451: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-673451 is a potent and highly selective inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinases, demonstrating significant anti-tumor and anti-angiogenic activities across a range of preclinical cancer models. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining detailed experimental protocols for the evaluation of its efficacy. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Introduction
The platelet-derived growth factor (PDGF) signaling pathway plays a crucial role in cellular processes such as growth, proliferation, and angiogenesis. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that selectively targets PDGFR-α and PDGFR-β, thereby disrupting downstream signaling cascades essential for tumor growth and vascularization.[1][2][3][4][5][6][7][8] This guide delves into the preclinical data supporting the anti-tumor activity of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of PDGFR-α and PDGFR-β.[4][7][8] The binding of PDGF ligands to their receptors induces receptor dimerization and autophosphorylation of tyrosine residues, which in turn activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[2][9][10] this compound competitively inhibits ATP binding to the kinase domain of PDGFR, preventing its autophosphorylation and subsequent activation of these pathways.[1] This inhibition leads to a cascade of anti-tumor effects, including the suppression of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis.[1][2][3][5]
Signaling Pathway Diagram
Caption: Inhibition of the PDGFR signaling pathway by this compound.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key efficacy data.
Table 1: In Vitro Kinase and Cell-Based Inhibition
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PDGFR-β | Kinase Assay | 1 | - | [1][4][5][7][8] |
| PDGFR-α | Kinase Assay | 10 | - | [1][4][7][8] |
| PDGFR-β Autophosphorylation | Cell-Based Assay | 1 | PAE | [1][5][6] |
| c-kit | Kinase Assay | >250 | - | [1] |
| VEGFR-2 | Kinase Assay | >450 | - | [1] |
| TIE-2 | Kinase Assay | >450 | - | [1] |
| FGFR-2 | Kinase Assay | >450 | - | [1] |
PAE: Porcine Aortic Endothelial cells
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small-Cell Lung Cancer | 0.49 | [2][4] |
| H1299 | Non-Small-Cell Lung Cancer | 0.61 | [2][4] |
Table 3: In Vivo Anti-Tumor Efficacy
| Tumor Model | Cancer Type | Dosing | Efficacy | Reference |
| H460 Xenograft | Human Lung Carcinoma | ≤ 33 mg/kg, p.o., q.d. x 10 days | ED50 ≤ 33 mg/kg | [1][3][5] |
| Colo205 Xenograft | Human Colon Carcinoma | ≤ 33 mg/kg, p.o., q.d. x 10 days | ED50 ≤ 33 mg/kg | [1][3][5] |
| LS174T Xenograft | Human Colon Carcinoma | ≤ 33 mg/kg, p.o., q.d. x 10 days | ED50 ≤ 33 mg/kg | [1][3][5] |
| U87MG Xenograft | Human Glioblastoma | ≤ 33 mg/kg, p.o., q.d. x 10 days | ED50 ≤ 33 mg/kg | [1][3][5] |
| A549 Xenograft | Non-Small-Cell Lung Cancer | 20 mg/kg | 42.56% tumor growth inhibition at day 10 | [2] |
| A549 Xenograft | Non-Small-Cell Lung Cancer | 40 mg/kg | 78.15% tumor growth inhibition at day 10 | [2] |
| U87 Xenograft | Glioblastoma | 40 mg/kg/day | Significantly reduced tumor volume | [11] |
p.o.: per os (by mouth); q.d.: quaque die (once a day)
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide outlines of key experimental protocols used to characterize the anti-tumor activity of this compound.
In Vitro PDGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified PDGFR kinase.
Protocol:
-
Purified recombinant PDGFR-α or PDGFR-β kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA or radiometric assays.
-
IC50 values are calculated from the dose-response curves.[1]
Cell-Based PDGFR Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit PDGF-induced autophosphorylation of PDGFR in a cellular context.
Protocol:
-
Cells expressing PDGFR (e.g., transfected PAE cells) are cultured to sub-confluency.
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are stimulated with PDGF-BB to induce receptor autophosphorylation.
-
Cell lysates are prepared, and phosphorylated PDGFR is detected and quantified by Western blotting or ELISA using a phospho-specific antibody.[1][12]
-
IC50 values are determined from the inhibition of phosphorylation.
Cell Viability Assay
Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cancer cell lines (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a defined incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.
-
Absorbance or fluorescence is measured, and the percentage of viable cells relative to an untreated control is calculated.
-
IC50 values are derived from the dose-response curves.[2]
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Human tumor cells (e.g., H460, Colo205) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1][2][3]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.[1][2][3]
Experimental Workflow Diagram
Caption: A typical workflow for assessing the anti-tumor activity of this compound.
Combination Therapies
The anti-tumor activity of this compound can be enhanced when used in combination with other therapeutic agents. For instance, studies have shown a synergistic effect when this compound is combined with cisplatin in non-small-cell lung cancer cells, which is attributed to the inhibition of the Nrf2-mediated defense mechanism.[13] Additionally, combination with the SGK1 inhibitor GSK-650394 has shown promise in breast cancer models.[14][15] In glioblastoma xenografts, co-administration of this compound with temozolomide resulted in improved anti-tumor effects.[11]
Conclusion
This compound is a potent and selective PDGFR inhibitor with well-documented anti-tumor and anti-angiogenic properties. Its ability to inhibit key signaling pathways involved in tumor growth and survival, coupled with its efficacy in various preclinical models, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of the anti-tumor activity of this compound and serves as a practical resource for researchers in the field of oncology drug discovery and development. Further investigation into combination strategies and potential resistance mechanisms will be crucial in advancing this compound towards clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. CP 673451 | PDGFR | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: CP-673451 In Vitro Assay for A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases.[1][2] Specifically, it targets PDGFRα and PDGFRβ with high affinity.[1][2] In the context of non-small cell lung cancer (NSCLC) cell lines such as A549, this compound has demonstrated significant anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and migration.[3][4] These application notes provide a detailed protocol for conducting in vitro assays to evaluate the efficacy of this compound on A549 cells.
Mechanism of Action
This compound exerts its effects by inhibiting the phosphorylation of PDGFR, which in turn suppresses downstream signaling cascades. A primary pathway affected is the PI3K/Akt pathway.[3][4] Inhibition of this pathway by this compound leads to a reduction in the phosphorylation of key downstream effectors including Akt, glycogen synthase kinase-3β (GSK-3β), p70S6 kinase, and S6 ribosomal protein in A549 cells.[1][3] This disruption of the PDGFR/PI3K/Akt signaling axis ultimately results in decreased cell viability, induction of apoptosis, and inhibition of cell migration and invasion.[1][3] Furthermore, this compound has been shown to down-regulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular defense against oxidative stress, through the inhibition of the PI3K/Akt pathway.[4]
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of this compound on A549 cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | A549 | 0.49 µM | [1] |
| Assay | Concentration Range | Incubation Time | Observed Effect in A549 Cells | Reference |
| Cell Viability | 0.0625–4 µM | 72 hours | Time and concentration-dependent reduction in cell viability. | [1] |
| Apoptosis | 1, 2, and 4 µM | 48 hours | Induction of apoptosis. | [3] |
| Western Blot | 1, 2, and 4 µM | 3 hours | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation. | [3] |
| Migration & Invasion | 25, 100, or 400 nM | 12 hours | Inhibition of cell migration and invasion. | [1] |
Experimental Protocols
A549 Cell Culture
This protocol outlines the standard procedure for the culture of A549 human lung carcinoma cells.
Materials:
-
A549 cells (ATCC® CCL-185™)
-
F-12K Medium (ATCC® 30-2004™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin solution.
-
Cell Thawing and Plating:
-
Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 1,200 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 70-90% confluency, remove and discard the culture medium.
-
Wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Perform a cell count and seed new flasks at a density of 2 x 10³ to 1 x 10⁴ cells/cm².
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions (e.g., 0.0625–4 µM). Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark at room temperature to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
A549 cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2, and 4 µM) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 400-600 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of proteins in the PDGFR signaling pathway.
Materials:
-
A549 cells
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-GSK-3β, anti-GSK-3β, anti-phospho-p70S6, anti-p70S6, anti-phospho-S6, anti-S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed A549 cells and treat with this compound (e.g., 1, 2, and 4 µM) for 3 hours.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Transwell Migration Assay
This assay assesses the effect of this compound on the migratory capacity of A549 cells.
Materials:
-
A549 cells
-
Transwell inserts (8.0-µm pore size)
-
24-well plates
-
This compound stock solution (in DMSO)
-
Serum-free medium
-
Complete growth medium (with 10% FBS as a chemoattractant)
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Starve A549 cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 25, 100, or 400 nM).
-
Add 2.5 x 10⁴ cells in 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete growth medium to the lower chamber.
-
Incubate for 12-24 hours at 37°C with 5% CO2.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.2% crystal violet.
-
Count the migrated cells in several random fields under a microscope.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound in A549 cells.
Caption: Signaling pathway of this compound in A549 cells.
References
Application Notes and Protocols for CP-673451 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction:
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), specifically targeting PDGFRα and PDGFRβ.[1][2] Its high selectivity makes it a valuable tool for investigating the roles of PDGFR signaling in various cellular processes, including proliferation, migration, and survival. These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments, enabling researchers to effectively study its biological effects.
Mechanism of Action:
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of PDGFRα and PDGFRβ.[1][2] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the activation of downstream signaling cascades. Key pathways affected by this compound treatment include the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/MAPK pathway, which are crucial for cell growth, proliferation, and survival.[1][3] Furthermore, this compound has been shown to suppress the Nrf2-mediated antioxidant response, leading to increased reactive oxygen species (ROS) and induction of apoptosis.[4][5]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various assays and cell lines.
Table 1: Inhibitory Activity (IC50) of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| PDGFRβ (cell-free) | N/A | 1 nM | [1][2] |
| PDGFRα (cell-free) | N/A | 10 nM | [1][2] |
| PDGFRβ Phosphorylation | PAE-β cells | 6.4 nM | [1] |
| c-Kit | H526 cells | 1.1 µM | [1] |
| Cell Viability | A549 (NSCLC) | 0.49 µM | [1][3] |
| Cell Viability | H1299 (NSCLC) | 0.61 µM | [1][3] |
| Cell Viability | HuCCA-1 (Cholangiocarcinoma) | 4.81 µM | [6] |
| Cell Viability | KKU-M055 (Cholangiocarcinoma) | >10 µM | [6] |
| Cell Viability | KKU-100 (Cholangiocarcinoma) | >10 µM | [6] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Effective Concentration | Observed Effect | Reference |
| Apoptosis Induction | A549 (NSCLC) | 2.4 µM | 50% apoptotic cell death | [3] |
| Apoptosis Induction | H1299 (NSCLC) | 2.1 µM | 50% apoptotic cell death | [3] |
| Apoptosis Induction | HuCCA-1 | 5-10 µM | Significant increase in apoptosis | [4] |
| Cell Migration Inhibition | A549 (NSCLC) | 25 nM | 56.34% inhibition | [3] |
| Cell Migration Inhibition | A549 (NSCLC) | 25 - 400 nM | Dose-dependent inhibition | [1][3] |
| Inhibition of PDGFR downstream signaling | A549 (NSCLC) | 1 - 4 µM | Inhibition of Akt, GSK-3β, p70S6, and S6 phosphorylation | [3] |
| Inhibition of Nrf2 expression | HuCCA-1 | 5 - 10 µM | Dose-dependent decrease | [4] |
Mandatory Visualizations:
Caption: this compound inhibits PDGFR, blocking downstream PI3K/Akt and Nrf2 pathways.
Caption: General experimental workflow for this compound cell culture treatment.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.175 mg of this compound (molecular weight: 417.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
2. Cell Culture and Treatment
-
Materials: Appropriate cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, cell culture plates/flasks.
-
Procedure:
-
Culture cells in the recommended medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells upon reaching 70-80% confluency.
-
For experiments, seed the cells at the desired density in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Allow the cells to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. A vehicle control (DMSO) should be included in all experiments. The final DMSO concentration should typically not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
3. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Materials: 96-well opaque-walled plates, CellTiter-Glo® Reagent.
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
After overnight incubation, treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Materials: 6-well plates, Annexin V-FITC Apoptosis Detection Kit, Flow Cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
5. Cell Migration Assay (Transwell/Boyden Chamber Assay)
-
Materials: 24-well Transwell inserts (8 µm pore size), serum-free medium, medium with 10% FBS (chemoattractant).
-
Procedure:
-
Resuspend cells in serum-free medium.
-
Add 500 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 1 x 10^5 cells in 200 µL of serum-free medium containing the desired concentration of this compound to the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
For quantification, the crystal violet can be dissolved in 10% acetic acid, and the absorbance can be measured at 590 nm.
-
6. Western Blot Analysis
-
Materials: 6-well plates, RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, nitrocellulose or PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-PDGFR, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
- 5. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-673451 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR) α and β, with IC50 values of 10 nM and 1 nM, respectively.[1][2] It demonstrates high selectivity, being over 450-fold more selective for PDGFRs compared to other angiogenic receptors like VEGFR-2, TIE-2, and FGFR-2.[3] The activation of the PDGF/PDGFR signaling pathway is implicated in various cancer-related processes, including tumor cell proliferation, invasion, metastasis, and angiogenesis.[4] this compound exerts its anti-tumor effects by blocking this pathway, leading to the inhibition of downstream signaling cascades such as PI3K/Akt and MAPK/ERK.[4][5] This inhibition can suppress tumor growth and induce apoptosis in cancer cells.[5][6] These characteristics make this compound a valuable tool for in vivo studies investigating the role of PDGFR signaling in tumor biology and for preclinical evaluation of anti-cancer therapies.
Mechanism of Action
This compound targets the ATP-binding site of PDGFRα and PDGFRβ, preventing the autophosphorylation of the receptors upon ligand binding.[7] This action blocks the initiation of downstream signaling pathways crucial for cancer cell survival and proliferation.[5][6] Specifically, inhibition of PDGFR leads to reduced phosphorylation of key signaling molecules such as Akt, GSK-3β, p70S6, and S6.[2][5] By suppressing these pathways, this compound can induce apoptosis and inhibit the growth of various tumor types.[5][6]
Signaling Pathway
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Outcome |
| Non-Small-Cell Lung Carcinoma | A549 | Nude Mice | 20 mg/kg | Intraperitoneal (i.p.) | Daily | 42.56% tumor growth inhibition at day 10.[5] |
| Non-Small-Cell Lung Carcinoma | A549 | Nude Mice | 40 mg/kg | Intraperitoneal (i.p.) | Daily | 78.15% tumor growth inhibition at day 10.[5] |
| Glioblastoma | U87MG | Athymic Mice | ≤ 33 mg/kg | Oral (p.o.) | Once daily for 10 days | ED50 ≤ 33 mg/kg for tumor growth inhibition.[1][3] |
| Glioblastoma | U87 | Nude Mice | 40 mg/kg | Not Specified | Daily | Significant reduction in tumor volume.[8] |
| Glioblastoma | U87 | Nude Mice | 40 mg/kg (in combination with 25 mg/kg Temozolomide) | Not Specified | Daily | Significant reduction in tumor volume compared to either treatment alone.[8] |
| Human Lung Carcinoma | H460 | Athymic Mice | ≤ 33 mg/kg | Oral (p.o.) | Once daily for 10 days | ED50 ≤ 33 mg/kg for tumor growth inhibition.[1][3] |
| Human Colon Carcinoma | Colo205 | Athymic Mice | ≤ 33 mg/kg | Oral (p.o.) | Once daily for 10 days | ED50 ≤ 33 mg/kg for tumor growth inhibition.[1][3] |
| Human Colon Carcinoma | LS174T | Athymic Mice | ≤ 33 mg/kg | Oral (p.o.) | Once daily for 10 days | ED50 ≤ 33 mg/kg for tumor growth inhibition.[1][3] |
| Sponge Angiogenesis Model | Not Applicable | Not Specified | 3 mg/kg | Oral (p.o.) | Once daily for 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis.[1][3] |
Experimental Protocols
1. In Vivo Mouse Xenograft Efficacy Study
This protocol is adapted from studies on non-small-cell lung cancer xenografts.[5]
-
Animal Models: Athymic nude mice are typically used for subcutaneous xenograft models.[1][5] All animal procedures should be approved and conducted in accordance with the institution's Animal Care and Use Committee guidelines.[5]
-
Cell Preparation and Implantation:
-
Culture A549 (or other relevant) cells in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank or axillary region of each mouse.[5]
-
-
Tumor Growth Monitoring and Group Assignment:
-
Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (width² x length)/2.[5]
-
When tumors reach a predetermined size (e.g., 70 mm³), randomize the mice into treatment and control groups (n=6 per group is a common practice).[5]
-
-
This compound Preparation and Administration:
-
Vehicle Preparation: A common vehicle is a solution of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[5] Another option is a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[1]
-
This compound Solution Preparation: Prepare a stock solution of this compound in DMSO. For the final dosing solution, dilute the stock in the chosen vehicle to the desired concentration (e.g., 20 mg/kg or 40 mg/kg). It is recommended to prepare the working solution fresh daily.[2]
-
Administration: Administer the prepared this compound solution or vehicle to the mice via the specified route (e.g., intraperitoneal injection or oral gavage) at the designated dosing schedule (e.g., daily).[5]
-
-
Efficacy Evaluation:
Experimental Workflow
Caption: A typical workflow for an in vivo mouse xenograft study.
2. Western Blot Analysis of PDGFR Pathway Inhibition
This protocol allows for the assessment of target engagement by this compound in tumor tissues.
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer (e.g., HNTG buffer: 20 mmol/L HEPES pH 7.5, 150 mmol/L NaCl, 2% Triton X-100, 10% glycerol, 5 µmol/L EDTA) supplemented with protease and phosphatase inhibitors.[1]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PDGFR, Akt, GSK-3β, p70S6K, and S6.[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Disclaimer: These protocols provide a general guideline. Researchers should optimize the protocols based on their specific experimental needs and cell lines. All work involving animals should be performed under approved ethical guidelines. The preparation of this compound should be done in a well-ventilated area, following appropriate safety procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Next-generation inhibitors of PDGFR-α in cancer | BioWorld [bioworld.com]
- 8. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Platelet-Derived Growth Factor Receptor (p-PDGFR) Following CP-673451 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cellular processes including growth, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in various diseases, notably in oncology, where it drives tumor growth and angiogenesis.[1][2] The PDGF family consists of four ligands (PDGF-A, -B, -C, and -D) that bind to two receptor tyrosine kinases: PDGFRα and PDGFRβ.[2][3] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades such as the PI3K/Akt and MAPK pathways.[2][4][5]
CP-673451 is a potent and selective inhibitor of both PDGFRα and PDGFRβ.[6][7] It functions as an ATP-competitive inhibitor, effectively blocking receptor autophosphorylation and subsequent downstream signaling.[8][9] This makes this compound a valuable tool for studying PDGFR signaling and a potential therapeutic agent. Western blotting is a fundamental technique to quantify the inhibition of PDGFR phosphorylation (p-PDGFR) in response to this compound treatment, providing a direct measure of the compound's target engagement and efficacy.
Quantitative Data Summary
The inhibitory activity of this compound on PDGFR and its effects on cell viability have been characterized in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| PDGFRα | Cell-free kinase assay | 10 nM | [6][7] |
| PDGFRβ | Cell-free kinase assay | 1 nM | [6][7][10] |
| PDGFRβ Autophosphorylation | Cellular Assay (PAE cells) | 1 nM | [10][11] |
| c-kit | Cellular Assay (H526, PAE-β cells) | 1.1 µM | [7] |
Table 2: Cellular Effects of this compound in Non-Small-Cell Lung Cancer (NSCLC) Cells
| Cell Line | Effect | Concentration | Reference |
| A549 | Inhibition of p-Akt, p-GSK-3β, p-p70S6, p-S6 | 1, 2, and 4 µM | [8] |
| A549 | Reduced Cell Viability (IC50) | 0.49 µM | [7][8] |
| H1299 | Reduced Cell Viability (IC50) | 0.61 µM | [7][8] |
| A549 & H1299 | Apoptosis Induction (IC50) | 2.4 µM & 2.1 µM | [8] |
Table 3: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Effect | Reference |
| Human Tumor Xenografts (H460, Colo205, LS174T, U87MG) | ≤ 33 mg/kg (p.o., once daily for 10 days) | Tumor Growth Inhibition (ED50) | [10][12] |
| Glioblastoma Tumors | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [12][13] |
| Sponge Angiogenesis Model | 3 mg/kg (p.o., once daily for 5 days) | 70% inhibition of PDGF-BB-stimulated angiogenesis | [10][12] |
| A549 Xenograft | 40 mg/kg | 78.15% tumor growth inhibition at day 10 | [8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: PDGFR signaling cascade and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-PDGFR.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of p-PDGFR in cultured cells treated with this compound.
Materials and Reagents
-
Cell Line: A cell line expressing PDGFR (e.g., A549, NIH/3T3, or other relevant cancer cell lines).
-
This compound: Prepare stock solutions in DMSO and store at -20°C or -80°C.[7]
-
Cell Culture Medium: As required for the specific cell line (e.g., Ham's F-12 for PAE cells, DMEM for others).
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Assay Reagent: BCA Protein Assay Kit or similar.
-
Sample Buffer: 4X Laemmli sample buffer.
-
Primary Antibodies:
-
Rabbit anti-phospho-PDGFRβ (e.g., Tyr751)[14]
-
Rabbit anti-total-PDGFRβ
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For total protein, 5% non-fat dry milk in TBST can be used.
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
Procedure
-
Cell Seeding and Serum Starvation:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubate for 12-24 hours to reduce basal receptor phosphorylation.
-
-
This compound Treatment and Stimulation:
-
Prepare working dilutions of this compound in the serum-free/low-serum medium. A concentration range of 0.1 to 10 µM is a typical starting point.[8][9]
-
Pre-treat the serum-starved cells with the desired concentrations of this compound for a specified duration (e.g., 1-3 hours).[8] Include a vehicle control (DMSO).
-
To induce receptor phosphorylation, stimulate the cells with a PDGF ligand (e.g., PDGF-BB at 50-100 ng/mL) for 15-30 minutes at 37°C.[15] A non-stimulated control should be included.
-
-
Cell Lysis:
-
Aspirate the medium and immediately wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples using the lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final 1X concentration and boil at 95-100°C for 5 minutes.[17]
-
-
SDS-PAGE and Western Blotting:
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[16][18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-PDGFR primary antibody, diluted in 5% BSA in TBST (e.g., 1:1000 dilution), overnight at 4°C with gentle shaking.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in 5.5.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total PDGFR and a loading control protein like GAPDH.
-
-
Data Analysis:
-
Perform densitometry analysis on the captured images to quantify the band intensities for p-PDGFR, total PDGFR, and the loading control.
-
Normalize the p-PDGFR signal to the total PDGFR signal to determine the specific inhibition of phosphorylation. Further normalization to the loading control can account for any loading inaccuracies.
-
Compare the normalized p-PDGFR levels in this compound-treated samples to the vehicle-treated, stimulated control to determine the percentage of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-PDGF Receptor beta (Tyr751) Antibody (#3161) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: CP-673451 Induced Apoptosis in H1299 Lung Cancer Cells
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases.[1] In the context of oncology, particularly non-small cell lung cancer (NSCLC), aberrant PDGFR signaling is implicated in tumor progression, survival, and angiogenesis. The H1299 cell line is a well-established model for NSCLC, lacking expression of the p53 tumor suppressor protein. This document provides detailed application notes and experimental protocols for assessing apoptosis induced by this compound in H1299 lung cancer cells.
Mechanism of Action: this compound induces apoptosis in H1299 cells by inhibiting PDGFR, which in turn suppresses the downstream PI3K/Akt signaling pathway.[1][2] This inhibition leads to a decrease in the expression of the transcription factor Nrf2 and its target antioxidant genes.[2] The resulting accumulation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins, favoring pro-apoptotic members like Bax over anti-apoptotic members like Bcl-2, culminates in the activation of effector caspases, such as caspase-3, and the execution of the apoptotic program.[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on H1299 lung cancer cells based on published data.
Table 1: Cytotoxicity of this compound in H1299 Cells
| Parameter | Value | Reference |
| IC50 (72h) | 0.61 µM | [1] |
Table 2: Apoptotic Response of H1299 Cells to this compound
| Concentration | Apoptotic Cells (%) | Method | Reference |
| 2.1 µM | 50% | Sub-G1 DNA Content (Flow Cytometry) | [1] |
| Vehicle Control | Baseline | Not Specified | Illustrative |
| 1 µM | Increased | Not Specified | Illustrative |
| 5 µM | Significantly Increased | Not Specified | Illustrative |
Table 3: Effect of this compound on Key Apoptotic Proteins in H1299 Cells (Illustrative)
| Protein | Treatment | Expected Change in Expression/Activity |
| p-PDGFR | This compound | Decrease |
| p-Akt | This compound | Decrease |
| Nrf2 | This compound | Decrease |
| Bcl-2 | This compound | Decrease |
| Bax | This compound | Increase |
| Cleaved Caspase-3 | This compound | Increase |
| Cleaved PARP | This compound | Increase |
Mandatory Visualizations
References
- 1. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CP-673451 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in-vivo administration of CP-673451, a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) kinase. The following protocols and data have been compiled to facilitate the design and execution of animal studies investigating the anti-tumor and anti-angiogenic properties of this compound.
Compound Information
This compound is a selective inhibitor of both PDGFR-α and PDGFR-β tyrosine kinases.[1] It has demonstrated significant anti-tumor efficacy in various preclinical cancer models by inhibiting tumor growth and angiogenesis.[1][2]
| Property | Value | Reference |
| Chemical Name | 1-{2-[5-(2-methoxy-ethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine | [1] |
| Molecular Formula | C₂₄H₂₇N₅O₂ | [1] |
| Molecular Weight | 417.52 g/mol (free base) | [1] |
| Form | The tosylate salt form is commonly used for in vivo studies. | [1] |
Preparation of Dosing Solutions
The appropriate formulation of this compound is critical for ensuring its solubility and bioavailability in animal studies. Two commonly used vehicles are detailed below.
Protocol 1: Polyethylene Glycol 300 and 1-methyl-2-pyrrolidinone based vehicle
This formulation is suitable for intraperitoneal (i.p.) administration.
Materials:
-
This compound (tosylate salt)
-
1-methyl-2-pyrrolidinone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Sterile, amber vials
-
Sterile syringes and needles
Procedure:
-
Prepare a vehicle solution consisting of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300.[3]
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Add the this compound powder to a sterile vial.
-
Add the vehicle solution to the vial to achieve the final desired concentration.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. The solution should be clear.
-
The dosing solution should be prepared fresh daily.
Protocol 2: Gelucire 44/14 based vehicle
This formulation is suitable for oral (p.o.) administration.
Materials:
-
This compound (tosylate salt)
-
Gelucire 44/14
-
Sterile water
-
Sterile, amber vials
-
Sterile syringes and gavage needles
Procedure:
-
Prepare a 5% Gelucire 44/14 solution in sterile water.[1]
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to a sterile vial.
-
Add the 5% Gelucire 44/14 solution to the vial to reach the final concentration.
-
Warm the mixture slightly and vortex until the compound is fully suspended.
-
This formulation should be prepared fresh for each administration.
In Vivo Efficacy Studies: Xenograft Models
This compound has been evaluated in several human tumor xenograft models in athymic nude mice.
Quantitative Data Summary
| Tumor Model | Administration Route | Dose | Dosing Schedule | Tumor Growth Inhibition | Reference |
| A549 (NSCLC) | Intraperitoneal | 20 mg/kg/day | Daily | 42.56% at day 10 | [3] |
| A549 (NSCLC) | Intraperitoneal | 40 mg/kg/day | Daily | 78.15% at day 10 | [3] |
| H460 (Lung), Colo205 (Colon), LS174T (Colon), U87MG (Glioblastoma) | Oral | ≤ 33 mg/kg | Daily for 10 days | ED₅₀ ≤ 33 mg/kg | [1] |
| U87 (Glioblastoma) | Not Specified | 40 mg/kg/day | Daily for 3 weeks | Significant reduction vs. control | [4] |
| Breast Cancer LM tumors | Intraperitoneal | 50 mg/kg/day | 5 days/week | Inhibition of primary tumor growth | [5] |
Experimental Protocol: Subcutaneous Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Model:
-
Athymic nude mice (e.g., CD-1 nu/nu), 6-8 weeks old.[2]
Cell Lines:
-
Human cancer cell lines such as A549 (non-small cell lung cancer), H460 (lung carcinoma), Colo205 (colon carcinoma), LS174T (colon carcinoma), or U87MG (glioblastoma multiforme).[1][3]
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols.
-
Cell Implantation:
-
Harvest exponentially growing cells and resuspend them in sterile phosphate-buffered saline (PBS).
-
Inject 2 x 10⁶ cells in a volume of 200 µL subcutaneously into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Prepare the this compound dosing solution and the vehicle control as described in Section 2.
-
Administer this compound or vehicle to the respective groups via the chosen route (intraperitoneal or oral gavage) at the specified dose and schedule.
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Calculate the percent tumor growth inhibition.
-
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by inhibiting the PDGFR signaling pathway. Ligand binding to PDGFR leads to receptor dimerization and autophosphorylation, activating downstream pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This compound blocks the initial phosphorylation of PDGFR, thereby inhibiting these downstream signaling events.[3][6] This can lead to decreased expression of Nrf2, a transcription factor involved in the antioxidant response, resulting in increased reactive oxygen species (ROS) and apoptosis.[6][7]
Caption: this compound inhibits the PDGFR signaling cascade.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the key steps involved in a typical in vivo xenograft study to evaluate the efficacy of this compound.
Caption: Workflow for a xenograft tumor growth inhibition study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of PDGFR Phosphorylation in Response to CP-673451
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[1][2] Dysregulation of PDGFR signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1][3][4] CP-673451 is a potent and selective inhibitor of PDGFRα and PDGFRβ kinases.[5][6] This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of phosphorylated PDGFR (pPDGFR) to assess the pharmacodynamic effects of this compound in preclinical models.
This compound effectively suppresses the PDGFR downstream signaling pathway, leading to the inhibition of phosphorylation of key signaling molecules such as Akt, GSK-3β, p70S6, and S6.[5][7] This inhibitory action has been shown to reduce cancer cell viability, induce apoptosis, and inhibit cell migration and invasion in various cancer models, including non-small-cell lung cancer (NSCLC).[7] In vivo studies have demonstrated that this compound can suppress tumor growth and inhibit angiogenesis.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting PDGFR phosphorylation and its downstream effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 / Concentration | Effect | Reference |
| PDGFRα Kinase Inhibition | - | 10 nM | Potent inhibition of receptor kinase activity. | [5][6] |
| PDGFRβ Kinase Inhibition | - | 1 nM | Potent and highly selective inhibition of receptor kinase activity. | [5][6] |
| PDGFR-β Autophosphorylation | PAE cells | 1 nM | Inhibition of PDGF-BB-stimulated autophosphorylation. | [8][9] |
| Cell Viability (NSCLC) | A549 | 0.49 µM | Significant reduction in cell viability. | [5][7] |
| Cell Viability (NSCLC) | H1299 | 0.61 µM | Significant reduction in cell viability. | [5][7] |
| Apoptosis Induction (NSCLC) | A549 | 2.4 µM | 50% apoptotic cell death. | [7] |
| Apoptosis Induction (NSCLC) | H1299 | 2.1 µM | 50% apoptotic cell death. | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment Dose | Effect | Reference |
| Glioblastoma Xenograft | 33 mg/kg | >50% inhibition of PDGFR-β phosphorylation for 4 hours. | [8][9] |
| Sponge Angiogenesis Model | 3 mg/kg (q.d. x 5, p.o.) | 70% inhibition of PDGF-BB-stimulated angiogenesis. | [8][9] |
| H460 Human Lung Carcinoma Xenograft | ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition (ED50). | [8][9] |
| Colo205 Human Colon Carcinoma Xenograft | ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition (ED50). | [8][9] |
| U87MG Human Glioblastoma Xenograft | ≤ 33 mg/kg (q.d. x 10, p.o.) | Significant tumor growth inhibition (ED50). | [8][9] |
| A549 NSCLC Xenograft | 20 mg/kg/day (i.p.) | 42.56% tumor growth inhibition at day 10. | [7] |
| A549 NSCLC Xenograft | 40 mg/kg/day (i.p.) | 78.15% tumor growth inhibition at day 10. | [7] |
Signaling Pathway
The binding of PDGF ligands to PDGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues, initiating downstream signaling cascades. Key pathways activated include the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[2][3] this compound inhibits the initial autophosphorylation step, thereby blocking these downstream signals.
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Phosphorylated PDGFRβ (pPDGFRβ) in Paraffin-Embedded Tissues
This protocol is a synthesized methodology based on best practices for phosphoprotein IHC.[7][10] Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0) is often recommended for phospho-specific antibodies.[1]
-
Wash Buffer: Tris-buffered saline with 0.05% Tween 20 (TBST)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking Buffer: 5% normal goat serum in TBST
-
Primary Antibody: Rabbit anti-Phospho-PDGFRβ (e.g., specific for a key tyrosine phosphorylation site like Tyr751 or Tyr1021) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat the Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the hot buffer and maintain the temperature for 20-45 minutes. Longer incubation may be necessary for phosphoproteins.[1]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water and then in TBST.
4. Staining Procedure:
-
Peroxidase Block: Immerse slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Blocking: Apply Blocking Buffer to the tissue sections and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Gently tap off the blocking buffer and apply the diluted primary anti-pPDGFRβ antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Detection: Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the tissue sections. Monitor for color development (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%) and xylene.
-
Mount a coverslip using a permanent mounting medium.
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for pPDGFR detection.
Data Analysis and Interpretation
The IHC staining for pPDGFR will appear as a brown precipitate (with DAB) at the sites of receptor phosphorylation, typically on the cell membrane and in the cytoplasm. The intensity and distribution of the staining can be semi-quantitatively scored to compare the levels of PDGFR phosphorylation between control and this compound-treated tissues. A significant reduction in staining intensity in the this compound-treated group would indicate effective target engagement and inhibition of PDGFR signaling.
Conclusion
Immunohistochemistry is a valuable method for assessing the in situ phosphorylation status of PDGFR and evaluating the efficacy of inhibitors like this compound in a preclinical setting. The provided protocols and data offer a comprehensive resource for researchers and scientists in the field of cancer drug development. Adherence to optimized protocols and careful interpretation of results are crucial for obtaining reliable and reproducible data.
References
- 1. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Detection of Phosphorylated MAPK by Immunocytochemistry - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. scbt.com [scbt.com]
- 6. PDGFR beta Antibodies | Antibodies.com [antibodies.com]
- 7. Immunohistochemical Techniques for Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDGF Receptor beta Polyclonal Antibody (R1510-44) [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. cdn.origene.com [cdn.origene.com]
Application Notes and Protocols: Assessing the Anti-Angiogenic Effect of CP-673451 using the Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in this process. CP-673451 is a potent and selective inhibitor of the PDGF receptor (PDGFR) tyrosine kinase, demonstrating significant anti-angiogenic and antitumor activity.[1][2] This document provides a detailed protocol for utilizing the in vivo Matrigel plug assay to quantitatively assess the anti-angiogenic effects of this compound.
Mechanism of Action: this compound specifically targets the PDGFR-β kinase.[1][2] PDGF ligands, such as PDGF-BB, bind to PDGFR on the surface of pericytes and endothelial cells, initiating a signaling cascade that promotes vascular maturation and stabilization. By inhibiting PDGFR-β phosphorylation, this compound effectively blocks this signaling, leading to a reduction in angiogenesis.[1][2]
Signaling Pathway
Caption: PDGF-BB binds to and activates PDGFR-β, which is inhibited by this compound.
Experimental Workflow
Caption: Workflow for the Matrigel plug assay to assess anti-angiogenic compounds.
Quantitative Data Summary
The following table summarizes the quantitative anti-angiogenic effect of this compound as determined in a sponge angiogenesis model, which is analogous to the Matrigel plug assay.
| Compound | Pro-Angiogenic Stimulus | Dosage | Route of Administration | Endpoint | Result | Reference |
| This compound | PDGF-BB | 3 mg/kg (q.d. x 5) | Oral (p.o.) | Inhibition of Angiogenesis | 70% inhibition | [1][2] |
| This compound | VEGF | Not specified | Oral (p.o.) | Inhibition of Angiogenesis | No inhibition | [1][2] |
| This compound | bFGF | Not specified | Oral (p.o.) | Inhibition of Angiogenesis | No inhibition | [1][2] |
Experimental Protocols
Materials and Reagents
-
Growth Factor Reduced (GFR) Matrigel® Matrix
-
Recombinant Human Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Sterile, ice-cold syringes and needles
-
Drabkin's Reagent for hemoglobin assay
-
Paraffin
-
10% Formalin solution
-
Phosphate Buffered Saline (PBS)
-
Anti-CD31 antibody for immunohistochemistry
-
Secondary antibody and detection reagents for immunohistochemistry
-
Hematoxylin and Eosin (H&E) stain
Protocol for Matrigel Plug Assay
-
Preparation of Matrigel Mixture:
-
Thaw Growth Factor Reduced Matrigel overnight at 4°C on ice.
-
On the day of the experiment, keep all reagents and equipment on ice to prevent premature gelation of the Matrigel.
-
Prepare the Matrigel mixture by adding PDGF-BB to the liquid Matrigel at a final concentration of 100-150 ng/mL.
-
For the control group, prepare a Matrigel mixture with the vehicle used to dissolve PDGF-BB.
-
Gently mix the components, avoiding the introduction of air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Using an ice-cold 1 mL syringe with a 25-gauge needle, draw up 0.5 mL of the Matrigel mixture.
-
Inject the Matrigel mixture subcutaneously into the flank of the mouse. The Matrigel will form a solid plug as it warms to body temperature.
-
-
Administration of this compound:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound to the treatment group of mice via oral gavage at the desired dose (e.g., 3 mg/kg).
-
Administer an equivalent volume of the vehicle to the control group.
-
Continue daily administration for the duration of the experiment (e.g., 5-7 days).
-
-
In Vivo Incubation:
-
Allow the Matrigel plugs to incubate in the mice for a period of 7-14 days to allow for vascularization.
-
-
Matrigel Plug Excision:
-
At the end of the incubation period, euthanize the mice according to approved IACUC protocols.
-
Carefully excise the Matrigel plugs from the subcutaneous space.
-
Photograph the plugs to visually document the extent of vascularization.
-
Quantification of Angiogenesis
1. Hemoglobin Assay (Drabkin Method):
-
Weigh each excised Matrigel plug.
-
Homogenize the plug in a known volume of distilled water.
-
Centrifuge the homogenate to pellet the insoluble material.
-
Transfer the supernatant to a new tube.
-
Add Drabkin's reagent to the supernatant, which converts hemoglobin to cyanmethemoglobin.
-
Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Calculate the hemoglobin concentration using a standard curve and normalize it to the weight of the Matrigel plug (mg hemoglobin/g Matrigel).[3][4]
2. Immunohistochemistry for CD31:
-
Fix the excised Matrigel plugs in 10% formalin overnight.
-
Embed the fixed plugs in paraffin and section them into 5 µm slices.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the anti-CD31 antibody.
-
Incubate the sections with a primary antibody against CD31, an endothelial cell marker.
-
Wash the sections and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody staining.
-
Counterstain the sections with hematoxylin.
-
Acquire images of the stained sections using a microscope.
-
Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field or by measuring the total area of CD31 staining using image analysis software.
Conclusion
The Matrigel plug assay is a robust and widely used in vivo model for the evaluation of pro- and anti-angiogenic compounds.[5][6][7][8] This protocol provides a detailed framework for assessing the anti-angiogenic efficacy of the PDGFR inhibitor, this compound. By quantifying the reduction in vascularization through hemoglobin content and microvessel density, researchers can effectively determine the in vivo potency of this and other anti-angiogenic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Vascular Network Forming Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
CP-673451 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of CP-673451 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in various solvents?
A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2] Quantitative solubility data from various suppliers is summarized in the table below. It is important to note that slight variations in solubility can occur between different batches of the compound.
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes | Source(s) |
| DMSO | > 20.9 | > 50 | - | [3][4] |
| DMSO | 8.35 | 20 | - | |
| DMSO | up to 83 | 198.8 | Requires warming to 50°C and ultrasonication. | [1][2] |
| Water | Insoluble | Insoluble | - | [1] |
| Ethanol | Insoluble | Insoluble | - | [1] |
Molecular Weight of this compound is 417.5 g/mol .
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO.[1] For example, to prepare a 20 mM stock solution, dissolve 8.35 mg of this compound in 1 mL of DMSO. If the compound does not dissolve readily, you can warm the solution at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[3][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Store the DMSO stock solution at -20°C or -80°C.[5] Under these conditions, the stock solution is stable for several months to a year.[3][5]
Q4: Is this compound soluble in cell culture media?
A4: this compound is poorly soluble in aqueous solutions, including cell culture media.[1] Therefore, it is not recommended to dissolve the compound directly in media. The standard procedure is to dilute the high-concentration DMSO stock solution into the cell culture medium to achieve the desired final working concentration immediately before use.[1]
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective ATP-competitive inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR) α and β.[3][4] It shows high selectivity for PDGFR over other tyrosine kinases like VEGFR-2.[6] By inhibiting PDGFR, it blocks downstream signaling pathways, such as the Akt pathway, which are involved in cell proliferation, migration, and survival.[5][7]
Troubleshooting Guide
Q1: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
A1: If you encounter difficulty dissolving this compound, you can try the following:
-
Warming: Gently warm the vial containing the compound and DMSO in a 37°C water bath for 10-15 minutes.[3][4]
-
Vortexing/Sonication: Vortex the solution for a few minutes. If it still hasn't dissolved, place the vial in an ultrasonic bath for a short period.[3][4]
-
Use Fresh DMSO: DMSO is hygroscopic (absorbs moisture from the air). The presence of water can significantly reduce the solubility of many compounds. Always use fresh, anhydrous, high-quality DMSO.[1]
Q2: I observed a precipitate forming when I added the this compound DMSO stock to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically ≤ 0.5%. For sensitive cell lines, a concentration of ≤ 0.1% is recommended. High concentrations of DMSO can be toxic to cells.[1][8]
-
Dilution Method: Add the DMSO stock solution to a small volume of pre-warmed (37°C) medium first, mix thoroughly by gentle pipetting or vortexing, and then add this intermediate dilution to the final volume of your culture medium. Avoid adding the concentrated stock directly into a large volume of cold medium.
-
Final Compound Concentration: Do not exceed the solubility limit of this compound in the final culture medium. If you need to work at very high concentrations, you may need to perform a solubility test first.
Q3: I am observing unexpected cytotoxicity or off-target effects in my experiment. What could be the cause?
A3: Unintended effects can arise from several sources:
-
DMSO Toxicity: As mentioned, high concentrations of DMSO can be cytotoxic. Always run a vehicle control experiment where cells are treated with the same final concentration of DMSO as your experimental samples to assess the effect of the solvent alone.[8]
-
Compound Purity: Ensure you are using a high-purity batch of this compound. Impurities could have their own biological activities.
-
Off-Target Kinase Inhibition: While this compound is highly selective for PDGFRα/β, at higher concentrations, it can inhibit other kinases, such as c-kit (IC50 = 1.1 µM).[3][6] Consider the concentration range you are using and the expression profile of kinases in your cell model.
Experimental Protocols & Workflows
Protocol: Preparation of this compound Working Solution for Cell Culture
-
Prepare DMSO Stock Solution: a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock (e.g., 10-20 mM). c. To aid dissolution, warm the vial at 37°C for 10 minutes and vortex.[3] d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
Prepare Working Solution in Cell Culture Medium: a. Pre-warm your cell culture medium (e.g., RPMI or Ham's F-12 with 10% FBS) to 37°C.[6][9] b. Thaw an aliquot of the this compound DMSO stock solution. c. Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. d. Ensure the final DMSO concentration in the medium does not exceed 0.5%.[1] e. Use the prepared working solutions immediately.
Caption: Experimental workflow for preparing this compound for cell culture assays.
Signaling Pathway Visualization
This compound acts by inhibiting the phosphorylation of PDGFRα and PDGFRβ, which are key receptor tyrosine kinases activated by the ligand PDGF. This inhibition blocks downstream pro-survival and pro-proliferative signaling cascades.
Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CP-673451 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using CP-673451 in in vitro experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in cell-based assays.
Q1: I am not observing the expected inhibitory effect of this compound on my cells.
Possible Causes and Solutions:
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Suboptimal Concentration Range: The concentration of this compound may be too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10 nM to 10 µM) and then narrow it down based on the initial results. Published studies have shown IC50 values for cell viability ranging from 0.49 µM to 13.97 µM in various cancer cell lines.[1][2] For migration and invasion assays, effective concentrations can be much lower, in the range of 25-400 nM.[3]
-
-
Incorrect Drug Preparation and Storage: Improper handling of the compound can lead to degradation.
-
Solution: Prepare fresh stock solutions in a suitable solvent like DMSO.[4] Store stock solutions at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
-
Low PDGFR Expression or Activity: The target of this compound, the Platelet-Derived Growth Factor Receptor (PDGFR), may not be sufficiently expressed or activated in your cell line.
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Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to PDGFR inhibition.
-
Solution: Consider using a different cell line with known sensitivity to PDGFR inhibitors. Alternatively, investigate potential resistance mechanisms, such as mutations in the PDGFR gene or upregulation of bypass signaling pathways.
-
Q2: I am observing significant cytotoxicity or cell death at concentrations where I expect to see specific pathway inhibition.
Possible Causes and Solutions:
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Concentration is too high: Exceeding the therapeutic window can lead to off-target effects and general toxicity.[7]
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Solution: Lower the concentration of this compound. The goal is to inhibit the target pathway without inducing widespread cell death, unless apoptosis is the intended endpoint. Apoptosis has been observed at concentrations around 2.1-2.4 µM in NSCLC cells.[1]
-
-
Prolonged Incubation Time: Continuous exposure to the inhibitor can lead to cumulative toxicity.
-
Off-Target Effects: Although this compound is highly selective for PDGFR, high concentrations may inhibit other kinases.[5][8]
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Solution: Use the lowest effective concentration determined from your dose-response studies. If off-target effects are suspected, you can use a structurally different PDGFR inhibitor as a control or perform kinome-wide profiling.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ.[4] It functions as a tyrosine kinase inhibitor, preventing the autophosphorylation of the receptor upon ligand binding. This blocks the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, migration, and angiogenesis.[1][9][10]
Q2: What is a typical starting concentration range for in vitro experiments?
A good starting point for a dose-response experiment is a logarithmic dilution series ranging from 10 nM to 10 µM. Based on published data, you can expect to see effects on cell signaling in the low nanomolar to low micromolar range, while effects on cell viability and apoptosis may require higher concentrations in the micromolar range.[1][3]
Q3: How should I prepare and store this compound?
This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is kept constant across all treatments, including the vehicle control, and is at a non-toxic level (e.g., <0.1%).
Q4: How can I confirm that this compound is inhibiting PDGFR in my cells?
The most direct way to confirm target engagement is to measure the phosphorylation status of PDGFR. You can perform a Western blot analysis using an antibody specific for phosphorylated PDGFRβ (e.g., at tyrosine 857).[6] A decrease in the phospho-PDGFR signal upon treatment with this compound, especially after stimulation with a ligand like PDGF-BB, indicates successful target inhibition. You can also assess the phosphorylation status of downstream effectors like Akt and ERK.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration/IC50 | Reference |
| A549 | Non-Small-Cell Lung Cancer | Cell Viability (72h) | IC50: 0.49 µM | [1] |
| H1299 | Non-Small-Cell Lung Cancer | Cell Viability (72h) | IC50: 0.61 µM | [1] |
| A549 | Non-Small-Cell Lung Cancer | Apoptosis | 2.4 µM (induces 50% apoptosis) | [1] |
| H1299 | Non-Small-Cell Lung Cancer | Apoptosis | 2.1 µM (induces 50% apoptosis) | [1] |
| A549 | Non-Small-Cell Lung Cancer | Migration | 25 nM (56.34% inhibition) | [1] |
| HuCCA-1 | Cholangiocarcinoma | Cell Viability | IC50: 4.81 µM | [2] |
| U87 | Glioblastoma | Proliferation (48h) | 5-10 µM (significant decrease) | [11] |
| PAE-β | Porcine Aortic Endothelial (PDGFR-β transfected) | PDGFR-β Phosphorylation | IC50: 6.4 nM | [3][6] |
Experimental Protocols
1. Dose-Response Assay for Cell Viability (e.g., MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting range is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for PDGFR Pathway Inhibition
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Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight to reduce basal signaling activity.
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Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-6 hours). Include a vehicle control.
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Ligand Stimulation: During the last 5-10 minutes of incubation, stimulate the cells with a PDGFR ligand like PDGF-BB (e.g., 50 ng/mL) to induce receptor phosphorylation.[5][6]
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-PDGFRβ, total PDGFRβ, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
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Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: PDGFR signaling pathway and the inhibitory action of this compound.
References
- 1. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CP-673451 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using the selective PDGFR tyrosine kinase inhibitor, CP-673451. The information addresses potential off-target effects, particularly at high concentrations, to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the expected inhibition of the PDGFR pathway. Could off-target effects of this compound be the cause?
A1: Yes, inconsistent or unexpected results can be an indication of off-target effects, especially when using this compound at high concentrations. While this compound is a potent and selective inhibitor of PDGFRα and PDGFRβ at low nanomolar concentrations, at higher concentrations, it can inhibit other kinases.[1][2][3] If your observed cellular phenotype does not correlate with the known IC50 values for PDGFR inhibition, it is crucial to investigate potential off-target activities.
Q2: I'm observing unexpected levels of apoptosis or changes in cell viability in my experiments. How can I determine if this is an off-target effect?
A2: Unexplained effects on cell viability or apoptosis could stem from off-target kinase inhibition. For instance, this compound has been shown to inhibit c-Kit, a kinase involved in cell survival and proliferation, with an IC50 of approximately 1.1 µM in cell-based assays.[2] If you are using this compound in the micromolar range, you may be observing effects due to the inhibition of c-Kit or other kinases. To investigate this, you can perform a dose-response experiment and compare the concentration at which you observe the phenotype with the known IC50 values for PDGFR and potential off-targets.
Q3: What are the first steps I should take to troubleshoot potential off-target effects of this compound?
A3: A systematic approach is recommended to investigate potential off-target effects:
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Dose-Response Analysis: Conduct a thorough dose-response curve for your observed phenotype. A significant difference between the effective concentration in your assay and the reported IC50 for PDGFRβ (around 1 nM in enzyme assays and 6.4 nM in cell-based assays) may suggest off-target effects.[2][4]
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Use a Control Compound: If available, use a structurally different PDGFR inhibitor. If this control compound does not produce the same phenotype as this compound, it strengthens the likelihood of off-target effects.
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Confirm On-Target Engagement: Verify that this compound is inhibiting PDGFRβ phosphorylation in your cellular model at the concentrations you are using. A western blot for phospho-PDGFRβ can confirm this.
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Assess Off-Target Inhibition: If you suspect a specific off-target, such as c-Kit, you can measure the phosphorylation status of its downstream effectors.
Q4: How can I identify the specific off-targets of this compound in my experimental system?
A4: To identify unknown off-targets, a broader approach is necessary:
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Kinase Profiling: The most direct method is to screen this compound against a large panel of purified kinases (kinome scan). This will provide a comprehensive profile of its selectivity and identify potential off-targets. Although some profiling has been done, a comprehensive screen against a large panel of kinases would be beneficial for a complete understanding.[1]
-
Chemical Proteomics: This unbiased approach can identify protein binding partners of this compound in your specific cellular context.
Troubleshooting Guide for Unexpected Results
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibition of downstream PDGFR signaling (e.g., p-Akt, p-ERK). | Compound inactivity: Degradation of this compound stock. Low compound concentration: Insufficient concentration to inhibit the target in your specific cell line. Low PDGFRβ activity: The pathway may not be active in your cell model. | Verify compound integrity: Use a fresh stock of this compound. Perform a dose-response: Determine the optimal concentration for PDGFRβ inhibition in your cell line. Confirm pathway activation: Ensure that the PDGFRβ pathway is active in your cells, either basally or by stimulation with PDGF-BB. |
| Unexpected changes in a signaling pathway unrelated to PDGFR. | Off-target kinase inhibition: At higher concentrations, this compound can inhibit other kinases like c-Kit.[2] | Consult kinase selectivity data: Review the provided table of known off-targets. Use a specific inhibitor for the suspected off-target: This can help confirm if the observed effect is due to the off-target. |
| Increased phosphorylation of an upstream kinase in the PDGFR pathway. | Feedback loop disruption: Inhibition of a downstream component can sometimes lead to the compensatory activation of upstream kinases. | Perform a time-course experiment: Analyze the kinetics of pathway activation at different time points after treatment. Review literature for known feedback mechanisms: Investigate if such feedback loops are documented for the PDGFR pathway. |
| Discrepancy between biochemical IC50 and cellular EC50. | Cell permeability: The compound may not be efficiently entering the cells. Cellular ATP concentration: High intracellular ATP levels can compete with ATP-competitive inhibitors like this compound. | Perform a cellular target engagement assay: Confirm that the compound is reaching its target inside the cell. Consider the cellular environment: Be aware that biochemical and cellular potencies can differ. |
Quantitative Data: this compound Kinase Inhibition Profile
| Target | IC50 (Enzyme Assay) | IC50 (Cell-Based Assay) | Selectivity vs. PDGFRβ | Reference |
| PDGFRβ | 1 nM | 6.4 nM | - | [2][4] |
| PDGFRα | 10 nM | - | 10-fold | [3] |
| c-Kit | 252 nM | 1.1 µM | >250-fold | [1][2] |
| VEGFR-1 | 450 nM | - | >450-fold | [1] |
| VEGFR-2 | 450 nM | - | >450-fold | [1] |
| TIE-2 | >5,000 nM | - | >5,000-fold | [1] |
| FGFR-2 | >5,000 nM | - | >5,000-fold | [1] |
Experimental Protocols
Protocol: Cellular Assay for PDGFRβ Phosphorylation Inhibition
This protocol describes a method to assess the inhibition of ligand-induced PDGFRβ phosphorylation in a cellular context.
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Cell Culture: Plate cells known to express PDGFRβ (e.g., NIH3T3 cells) in a 96-well plate and grow to 80-90% confluency.
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Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
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Compound Incubation: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
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Ligand Stimulation: Stimulate the cells with a pre-determined optimal concentration of PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce PDGFRβ autophosphorylation.
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Cell Lysis: Aspirate the media and lyse the cells in a buffer containing phosphatase and protease inhibitors.
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Quantification (ELISA-based):
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Use a sandwich ELISA kit to capture total PDGFRβ and detect the phosphorylated form using a phospho-specific antibody.
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Quantify the signal using a plate reader.
-
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Data Analysis:
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Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.
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Plot the normalized signal against the log of the this compound concentration to determine the IC50 value.
-
Protocol: In Vitro Kinase Assay for Off-Target Inhibition (e.g., c-Kit)
This protocol provides a general framework for assessing the direct inhibitory activity of this compound against a potential off-target kinase.
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Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant off-target kinase (e.g., c-Kit), a suitable kinase buffer, and a specific peptide substrate.
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Inhibitor Addition: Add varying concentrations of this compound or a known inhibitor of the off-target kinase as a positive control. Include a vehicle control (DMSO).
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Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
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Stop Reaction: Terminate the reaction by adding a stop solution, such as EDTA.
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Detection:
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Use a detection method to quantify substrate phosphorylation. Common methods include:
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Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.
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Fluorescence-based assays: Use a fluorescently labeled substrate or antibody.
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ELISA: Use a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis:
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Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
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Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
References
CP-673451 stability in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CP-673451 in solution for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound.[1] Here are the recommended storage conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is soluble in DMSO to at least 20 mM.[2] For optimal results, use fresh, high-purity DMSO, as moisture can affect the solubility of the compound.[3]
Q3: What is the known mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR), with IC50 values of 10 nM for PDGFRα and 1 nM for PDGFRβ.[1][2] It functions by blocking the phosphorylation of PDGFR and its downstream signaling pathways, including the PI3K/Akt pathway, which are involved in cell proliferation, migration, and survival.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results in cell-based assays. | Degradation of this compound in working solution: The compound may not be stable in aqueous media at 37°C for the entire duration of a long-term experiment. | - Prepare fresh working dilutions of this compound from a frozen stock solution for each media change. - Minimize the exposure of the compound to light and elevated temperatures. - If possible, perform a pilot study to assess the stability of this compound in your specific cell culture media over time using an analytical method like HPLC or LC-MS. |
| Improper storage of stock solutions: Repeated freeze-thaw cycles or incorrect storage temperatures can lead to compound degradation. | - Ensure stock solutions are aliquoted and stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] - Avoid repeated freeze-thaw cycles. | |
| Precipitation of the compound in cell culture media: The final concentration of DMSO or the compound itself may be too high, leading to precipitation. | - Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. - Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound. | |
| Variability between experimental replicates. | Inaccurate pipetting of stock solutions: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | - Use calibrated pipettes and appropriate tips. - Consider preparing an intermediate dilution of the stock solution to increase the volume being pipetted for the final working solution. |
| Uneven distribution of the compound in the culture vessel. | - Gently mix the culture media after adding the compound to ensure even distribution. |
Experimental Protocols & Visualizations
General Protocol for Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in your specific experimental conditions.
-
Preparation of Compound Spiked Media:
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Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
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Also prepare a control sample of the medium without the compound.
-
-
Incubation:
-
Incubate the compound-spiked media and the control media under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
-
Time-Point Sampling:
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At various time points (e.g., 0, 24, 48, 72 hours), collect aliquots of the compound-spiked media and the control media.
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Immediately store the collected samples at -80°C until analysis.
-
-
Analytical Quantification:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in your experimental setup.
-
Caption: Workflow for assessing compound stability in cell culture media.
PDGFR Signaling Pathway Inhibition by this compound
This compound exerts its effect by inhibiting the Platelet-Derived Growth Factor Receptor (PDGFR), which in turn blocks downstream signaling cascades crucial for cell growth and proliferation.
References
Troubleshooting inconsistent results with CP-673451
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFRs). This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of both PDGFRα and PDGFRβ tyrosine kinases.[1][2] By binding to the ATP pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cellular processes such as proliferation, migration, and survival in cells dependent on PDGFR signaling.[3][4]
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assays compared to published data. What are the potential causes?
A2: Several factors can contribute to discrepancies in potency:
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Cell Line Specificity: The expression levels of PDGFRα and PDGFRβ can vary significantly between cell lines.[5] Lower receptor expression may lead to a reduced dependency on this pathway for survival and proliferation, resulting in a higher apparent IC50.
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Compound Stability and Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO.[6] Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to use fresh DMSO for preparing solutions as moisture can reduce solubility.[6][7]
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Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of the assay can all influence the outcome. For example, high serum concentrations contain PDGF ligands which can compete with the inhibitor.
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Target Engagement: Confirm that the compound is engaging its target in your specific cell line by performing a Western blot to assess the phosphorylation status of PDGFRβ (at Tyr857) or downstream effectors like Akt.[3][8]
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: To improve the reproducibility of your experiments, consider the following:
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Standardize Protocols: Ensure all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent concentrations, are kept consistent across all experiments.
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Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
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Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as the treated samples to account for any solvent effects.
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Biological Replicates: Perform multiple independent experiments to ensure the observed effects are consistent and statistically significant.
Q4: Are there any known off-target effects of this compound?
A4: this compound is described as a highly selective inhibitor for PDGFRα/β, with over 450-fold selectivity against other angiogenic receptors like VEGFR2, TIE-2, and FGFR2.[1][9] However, at higher concentrations, it has been shown to inhibit c-kit with an IC50 of 1.1 μM.[2][7] If using concentrations in this range, consider potential c-kit inhibition as a confounding factor.
Q5: Can this compound induce apoptosis?
A5: Yes, multiple studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including non-small-cell lung cancer (NSCLC) and cholangiocarcinoma cells.[3][5] This is often associated with the inhibition of the pro-survival PI3K/Akt signaling pathway.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| PDGFRα | Cell-free | 10 nM | [6][7] |
| PDGFRβ | Cell-free | 1 nM | [6][7] |
| PDGFRβ | Cell-based (PAE-β cells) | 6.4 nM | [2][7] |
| c-kit | Cell-based (H526 cells) | 1.1 µM | [2][7] |
Table 2: Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 | Assay Duration | Reference |
| A549 | NSCLC | 0.49 µM | 72 hours | [3][7] |
| H1299 | NSCLC | 0.61 µM | 72 hours | [3][7] |
Table 3: In Vivo Efficacy
| Xenograft Model | Cancer Type | Dosage | Effect | Reference |
| A549 | NSCLC | 20 mg/kg | Medium tumor growth suppression | [3][7] |
| A549 | NSCLC | 40 mg/kg | Strong tumor growth inhibition | [3][7] |
| H460, Colo205, LS174T, U87MG | Lung, Colon, Glioblastoma | ED50 ≤ 33 mg/kg | Tumor growth inhibition | [1][9] |
Experimental Protocols
1. Western Blot for PDGFR Pathway Inhibition
-
Cell Seeding: Plate cells (e.g., A549) at a density of 5 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To observe ligand-stimulated phosphorylation, serum-starve the cells for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 2, 4 µM) or vehicle (DMSO) for a specified time (e.g., 3-6 hours).[3][5] For ligand stimulation, add PDGF-BB (e.g., 500 ng/mL) for the final 5-8 minutes of incubation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-PDGFRβ (Tyr857), total PDGFRβ, phospho-Akt (Ser473), total Akt, phospho-GSK-3β, and total GSK-3β. Use a loading control like β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability Assay (MTT or similar)
-
Cell Seeding: Seed cells (e.g., A549, H1299) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.0625 to 4 µM) or vehicle control.[3][7]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Assay: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Simplified signaling pathway of PDGFR and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. glpbio.com [glpbio.com]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PDGFR by this compound induces apoptosis and increases cisplatin cytotoxicity in NSCLC cells via inhibiting the Nrf2-mediated defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-673451 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity when using CP-673451 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ), which are receptor tyrosine kinases.[1][2] It functions by competing with ATP for the kinase binding site, thereby inhibiting the autophosphorylation of the receptors and blocking downstream signaling pathways.[3] Key pathways affected include the PI3K/Akt, GSK-3β, p70S6, and S6 signaling cascades, which are involved in cell proliferation, survival, and angiogenesis.[4][5]
Q2: What are the reported toxicities of this compound in animal models?
Published preclinical studies have generally reported a low incidence of severe toxicity with this compound at therapeutic doses. In several xenograft mouse models, administration of this compound at doses effective for tumor growth inhibition did not result in significant weight loss or signs of morbidity.[4][5][6] For instance, daily intraperitoneal injections of 20 mg/kg and 40 mg/kg in nude mice with NSCLC xenografts showed no significant impact on body weight.[6] Similarly, oral administration of up to 100 mg/kg twice daily in various xenograft models also did not produce overt signs of toxicity.[4]
Q3: What are the potential class-related side effects of PDGFR inhibitors that I should be aware of?
While this compound has a favorable reported safety profile in animals, it is prudent to be aware of potential side effects associated with the broader class of tyrosine kinase inhibitors (TKIs) and PDGFR inhibitors. In clinical settings, and potentially in animal models at higher doses or with prolonged administration, these can include:
-
Gastrointestinal issues: Nausea, vomiting, and diarrhea.[7]
-
Dermatological effects: Skin rash and hair color changes.[7]
-
General malaise: Fatigue and muscle or joint pain.[7]
-
Cardiovascular effects: Hypertension has been noted with some TKIs that inhibit VEGFR in addition to PDGFR.[2]
-
Hematological changes: Anemia and thrombocytopenia (low platelet count) are possible.[7]
-
Metabolic and endocrine effects: Hypothyroidism and changes in blood electrolyte levels have been reported with some TKIs.[7][8]
Q4: How can I prepare this compound for administration to animals?
The solubility and formulation of this compound are critical for its bioavailability and tolerability. A common vehicle for oral administration in preclinical studies is a mixture of 5% Gelucire in sterile water.[1] For intraperitoneal injection, a formulation of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 has been used.[6] It is recommended to prepare a stock solution in a solvent like DMSO and then dilute it with the appropriate vehicle. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Troubleshooting Guides
Issue 1: Animal is showing signs of mild gastrointestinal distress (e.g., loose stools, decreased food intake).
-
Question: What should I do if I observe mild gastrointestinal issues in my experimental animals?
-
Answer:
-
Monitor Closely: Weigh the animal daily and carefully observe its food and water intake. Note the consistency and frequency of stool.
-
Check Formulation: Ensure the vehicle is well-tolerated and the compound is fully dissolved or suspended. Improper formulation can cause gastrointestinal irritation. Consider if the concentration of solvents like DMSO is appropriately low in the final dosing solution.
-
Dose Adjustment: If the symptoms persist or worsen, consider a dose reduction. Many side effects of TKIs are dose-dependent.[9]
-
Supportive Care: Ensure easy access to fresh water and palatable, high-moisture food to prevent dehydration and encourage eating.
-
Consult a Veterinarian: If symptoms do not resolve or if the animal's condition deteriorates, consult with the institutional veterinarian.
-
Issue 2: Animal is experiencing weight loss.
-
Question: My animal is losing weight after starting treatment with this compound. What steps should I take?
-
Answer:
-
Quantify Weight Loss: Track the percentage of body weight lost compared to the baseline. A weight loss of 15-20% is often considered a humane endpoint.
-
Assess General Health: Observe the animal for other signs of distress, such as lethargy, hunched posture, or rough coat.
-
Review Dosing and Formulation: Verify the correct dose was administered and that the formulation is appropriate.
-
Consider Pair-Feeding: To determine if weight loss is due to decreased food intake (a potential side effect) or a direct metabolic effect of the drug, a pair-fed control group can be included in the study design.
-
Dose Interruption/Reduction: A temporary pause in treatment or a dose reduction may be necessary to allow the animal to recover.
-
Nutritional Support: Provide high-calorie, palatable food supplements as recommended by a veterinarian.
-
Issue 3: Skin abnormalities are observed (e.g., rash, hair loss).
-
Question: What should I do if I notice skin issues in animals treated with this compound?
-
Answer:
-
Document the Lesions: Take clear photos and detailed notes of the location, size, and appearance of any skin abnormalities.
-
Rule out Other Causes: Check for environmental factors or other experimental manipulations that could be causing skin irritation.
-
Maintain Cleanliness: Ensure the animal's bedding is clean and dry to prevent secondary infections.
-
Topical Management: For mild, localized irritation, consult with a veterinarian about the potential use of topical emollients.
-
Monitor for Systemic Effects: Skin changes can sometimes be an external sign of a more systemic issue. Continue to monitor the animal's overall health closely.
-
Data Presentation
Table 1: In Vivo Efficacy and Dosing of this compound in Xenograft Models
| Tumor Model | Animal Strain | Route of Administration | Dosing Regimen | Tumor Growth Inhibition | Reported Toxicity | Reference |
| H460 (lung) | Athymic mice | Oral | ED50 ≤ 33 mg/kg, q.d. x 10 days | Significant | Not specified | [1] |
| Colo205 (colon) | Athymic mice | Oral | ED50 ≤ 33 mg/kg, q.d. x 10 days | Significant | Not specified | [1] |
| LS174T (colon) | Athymic mice | Oral | ED50 ≤ 33 mg/kg, q.d. x 10 days | Significant | Not specified | [1] |
| U87MG (glioblastoma) | Athymic mice | Oral | ED50 ≤ 33 mg/kg, q.d. x 10 days | Significant | Not specified | [1] |
| A549 (NSCLC) | Nude mice | Intraperitoneal | 20 mg/kg/day | 42.56% at day 10 | No significant weight loss | [6] |
| A549 (NSCLC) | Nude mice | Intraperitoneal | 40 mg/kg/day | 78.15% at day 10 | No significant weight loss | [6] |
| Colo205 (colon) | Not specified | Oral | 10, 33, 100 mg/kg, b.i.d | Dose-dependent | No signs of morbidity or weight loss | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model
This protocol is adapted from studies evaluating this compound in NSCLC xenografts.[6]
-
Cell Culture and Implantation:
-
Culture A549 human non-small-cell lung cancer cells in appropriate media.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS) at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the flank of athymic nude mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
When tumors reach a mean volume of approximately 70-100 mm^3, randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle such as 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 for intraperitoneal administration, or 5% Gelucire in sterile water for oral gavage.[1][6]
-
Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights daily or every other day.
-
Observe animals daily for any clinical signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 10-14 days of treatment), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Compare tumor growth and body weight changes between the treatment and control groups.
-
Protocol 2: Best Practices for Oral Gavage in Mice
This protocol provides general guidelines for the safe administration of compounds via oral gavage.[5][10]
-
Animal Restraint:
-
Firmly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and neck.
-
Ensure the animal's head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Gavage Needle Selection and Measurement:
-
Use a flexible or curved gavage needle with a ball tip to minimize the risk of esophageal injury. For an adult mouse, an 18-20 gauge needle is typically appropriate.
-
Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the mouth.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.
-
Slowly administer the prepared solution.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for any signs of respiratory distress for 5-10 minutes.
-
Continue to monitor the animal for any adverse effects over the next 24 hours.
-
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. frontiersin.org [frontiersin.org]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. Investigation of Gastrointestinal Toxicities Associated with Concurrent Abdominal Radiation Therapy and the Tyrosine Kinase Inhibitor Sunitinib in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
Technical Support Center: CP-673451 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding CP-673451 resistance mechanisms in cancer cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptors alpha (PDGFRα) and beta (PDGFRβ).[1][2] It functions by competing with ATP for the binding site in the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This primarily affects the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[2][4][5][6]
Q2: Which signaling pathways are downstream of PDGFR and affected by this compound?
This compound inhibits the phosphorylation and activation of several key downstream signaling molecules. A major pathway affected is the PI3K/Akt pathway. Inhibition of PDGFR leads to decreased phosphorylation of Akt.[6][7] This, in turn, can lead to the suppression of the transcription factor Nrf2 and its target antioxidant genes.[7] The consequence of Nrf2 suppression is an increase in intracellular reactive oxygen species (ROS), which can induce apoptosis.[7] Other affected downstream effectors include GSK-3β, p70S6, and S6.[6]
Q3: What are the known or hypothesized mechanisms of resistance to this compound?
While specific studies on acquired resistance to this compound are limited, resistance mechanisms can be extrapolated from what is known about other tyrosine kinase inhibitors (TKIs) that target PDGFR. Potential mechanisms include:
-
Secondary Mutations in the PDGFR Kinase Domain: Alterations in the ATP-binding pocket of PDGFRα or PDGFRβ can prevent this compound from binding effectively, thereby restoring kinase activity.[1] Mutations in the activation loop of PDGFRα, for instance, are known to confer resistance to other TKIs like imatinib.[1][8]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative receptor tyrosine kinases (RTKs) or signaling pathways that compensate for the inhibition of PDGFR.[1] This can include the upregulation of signaling through the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), or MET pathways, which can then reactivate downstream pathways like PI3K/Akt or MAPK/ERK.[9]
-
Upregulation of the Nrf2 Antioxidant Pathway: this compound has been shown to induce apoptosis by suppressing the Nrf2-mediated antioxidant response, leading to ROS accumulation.[7] It is hypothesized that cancer cells could develop resistance by constitutively upregulating Nrf2, thereby counteracting the pro-apoptotic effects of the drug by neutralizing ROS.[10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
Q4: Can high expression of PDGFR in my cancer cell line predict sensitivity to this compound?
Not necessarily. While PDGFR expression is a prerequisite for sensitivity, high expression levels alone do not guarantee a response to this compound.[7] Other factors, such as the presence of pre-existing resistance mutations in PDGFR or the activation of parallel survival pathways, can influence drug sensitivity.[7]
Troubleshooting Guides
Problem 1: My cancer cells are not responding to this compound treatment, or the IC50 value is much higher than expected.
| Possible Cause | Suggested Solution |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments. |
| Drug Integrity | Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. Confirm the purity and concentration of the compound if possible. |
| Suboptimal Culture Conditions | Variations in media composition, serum concentration, or cell density can affect drug efficacy. Maintain consistent culture conditions for all experiments. |
| Pre-existing Resistance | The cell line may have intrinsic resistance to PDGFR inhibitors. This could be due to mutations in PDGFR or constitutive activation of bypass pathways. |
| Acquired Resistance | If you are developing a resistant cell line, the cells may have acquired one of the resistance mechanisms described in the FAQs. Proceed to the experimental protocols below to investigate these possibilities. |
Problem 2: I have successfully generated a this compound-resistant cell line. How do I determine the mechanism of resistance?
| Investigation | Experimental Approach |
| Secondary Mutations in PDGFR | Sequence the kinase domain of PDGFRA and PDGFRB in both the parental (sensitive) and resistant cell lines to identify any acquired mutations. |
| Bypass Pathway Activation | Use a phospho-RTK array to screen for the activation of other receptor tyrosine kinases in the resistant cells compared to the parental line. Follow up with Western blotting to confirm the increased phosphorylation of specific RTKs (e.g., EGFR, FGFR, MET) and their downstream effectors (e.g., Akt, ERK). |
| Nrf2 Pathway Upregulation | Perform Western blot analysis to compare the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1) in resistant and parental cells. Measure intracellular ROS levels to see if the resistant cells have a greater capacity to neutralize ROS. |
| Increased Drug Efflux | Use RT-qPCR to assess the expression levels of genes encoding common ABC transporters (e.g., ABCB1, ABCG2). |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.49 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 0.61 | [6] |
| HuCCA-1 | Cholangiocarcinoma | Not specified, effective at 5-10 µM | [7] |
| KKU-M055 | Cholangiocarcinoma | Not specified, effective at 5-10 µM | [7] |
| KKU-100 | Cholangiocarcinoma | Not specified, effective at 5-10 µM | [7] |
| LM1 | Metastatic Breast Cancer | More sensitive than parental | [13] |
| LM2 | Metastatic Breast Cancer | More sensitive than parental | [13] |
Table 2: Effect of this compound on Downstream Signaling Molecules in A549 Cells
| Treatment | p-Akt | p-GSK-3β | p-p70S6 | p-S6 | Reference |
| Control | +++ | +++ | +++ | +++ | [6] |
| 1 µM this compound | ++ | ++ | ++ | ++ | [6] |
| 2 µM this compound | + | + | + | + | [6] |
| 4 µM this compound | - | - | - | - | [6] |
| (Levels are represented qualitatively based on Western blot data) |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: First, determine the 72-hour IC50 of this compound for your parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, there may be significant cell death. When the surviving cells reach 70-80% confluency, passage them and continue to culture them in the same drug concentration.
-
Dose Escalation: Once the cells are growing robustly at the current drug concentration (i.e., their doubling time is similar to that of the parental cells in drug-free media), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), freeze down stocks of the resistant cells and determine their new IC50 to monitor the development of resistance. A 5 to 10-fold increase in IC50 is typically considered a stable resistant phenotype.
-
Maintenance: Once a stable resistant line is established, it should be maintained in a continuous low dose of this compound to retain the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot for PDGFR Signaling Pathway
-
Cell Lysis: Culture sensitive and resistant cells with and without this compound treatment for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PDGFR, PDGFR, p-Akt, Akt, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Seed sensitive and resistant cells in a black, clear-bottom 96-well plate.
-
Drug Treatment: Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Staining: Remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate using an MTT or crystal violet assay).
Visualizations
Caption: PDGFR signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Troubleshooting logic for unexpected this compound experimental results.
References
- 1. What are the therapeutic candidates targeting PDGFR? [synapse.patsnap.com]
- 2. Platelet-derived growth factor (PDGF) signalling in cancer: rapidly emerging signalling landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of nuclear factor erythroid 2-related factor 2 in the mechanism of action and resistance to anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 regulates drug resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic therapeutic effect of combined PDGFR and SGK1 inhibition in metastasis-initiating cells of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of CP-673451
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective PDGFR inhibitor, CP-673451. The focus is on overcoming challenges related to its bioavailability for successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors (PDGFR), with IC50 values of 1 nM and 10 nM for PDGFR-β and PDGFR-α, respectively.[1][2][3] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation of PDGFR and subsequently inhibiting downstream signaling pathways, such as the PI3K/Akt pathway.[4][5][6] This inhibition of PDGFR signaling leads to antiangiogenic and antitumor effects.[1][4]
Q2: What are the known physicochemical properties of this compound relevant to its bioavailability?
This compound is a lipophilic compound with poor aqueous solubility, which can present challenges for achieving optimal oral bioavailability.[2][7] The tosylate salt form is often used in studies and is a white crystalline solid.[1][8] Its solubility is pH-dependent, with higher solubility in acidic environments like Simulated Gastric Fluid (SGF) compared to neutral pH conditions like Phosphate Buffered Saline (PBS).[1][8] The compound is reported to be insoluble in water and ethanol but soluble in DMSO.[2][9]
Q3: Are there any known transporters that may affect the bioavailability of this compound?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vivo experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract due to its low aqueous solubility. | 1. Optimize the formulation: Consider using a formulation strategy known to enhance the solubility of poorly soluble drugs. See the "Experimental Protocols" section for details on preparing a solid dispersion or a lipid-based formulation. 2. Particle size reduction: If using a suspension, ensure the particle size is minimized through techniques like micronization to increase the surface area for dissolution.[13][14] |
| Precipitation of the drug in the neutral pH of the small intestine after dissolving in the acidic stomach environment. | 1. Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain the drug in a supersaturated state and prevent precipitation. | |
| Efflux by intestinal transporters (e.g., P-gp). | 1. Co-administration with an efflux inhibitor: Consider the co-administration of a known P-gp inhibitor, such as verapamil or cyclosporine, in preclinical models to assess the impact of efflux on bioavailability. Note: This should be done with careful consideration of potential drug-drug interactions.[10] | |
| Inconsistent antitumor efficacy in xenograft models despite consistent dosing. | Variable oral absorption leading to suboptimal therapeutic concentrations at the tumor site. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Conduct a pilot PK study to correlate plasma and tumor concentrations of this compound with the observed antitumor effect.[1][8] 2. Switch to an alternative formulation: Test a different bioavailability-enhancing formulation to achieve more consistent drug exposure. |
| Difficulty dissolving this compound for preparing dosing solutions. | The compound's inherent poor solubility in common aqueous vehicles. | 1. Use of a co-solvent system: For preclinical studies, a co-solvent system such as a mixture of DMSO, polyethylene glycol (PEG), and saline can be used. However, the concentration of DMSO should be kept low to avoid toxicity. 2. Preparation of a salt form: The tosylate salt of this compound has improved solubility compared to the free base.[1][8] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C24H27N5O2 | [1] |
| Molecular Weight (Free Base) | 417.52 g/mol | [1][8] |
| Molecular Weight (Tosylate Salt) | 589.71 g/mol | [1][8] |
| pKa (Free Base) | 9.16, 4.88 | [1][8] |
| Log P (Free Base) | 3.66 | [8] |
| Log D at pH 7.4 (Free Base) | 2.92 | [8] |
| Solubility (Tosylate Salt) | >30 mg/mL in SGF; >1 mg/mL in PBS | [1][8] |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO | [2][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion for Oral Administration
This protocol describes the preparation of a solid dispersion of this compound using a solvent evaporation method to improve its dissolution rate.
Materials:
-
This compound (tosylate salt)
-
Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of DCM in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
The resulting powder can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol outlines the development of a lipid-based formulation to enhance the solubility and absorption of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of a Ternary Phase Diagram: Based on the screening results, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the chosen oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram.
-
Heat the mixture in a water bath to 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of the SEDDS:
-
Self-emulsification assessment: Add a small amount of the prepared SEDDS to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet size analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.
-
The final SEDDS formulation can be filled into capsules or administered as an oral solution for in vivo studies.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Role of ABC efflux transporters in the oral bioavailability and drug-induced intestinal toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
CP-673451 off-target kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of CP-673451. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with experimental design and data interpretation.
Off-Target Kinase Inhibition Profile of this compound
This compound is a potent and highly selective inhibitor of Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ).[1][2] While it demonstrates significant selectivity for its primary targets, it is essential to consider its off-target inhibition profile for a comprehensive understanding of its biological effects.
Quantitative Kinase Inhibition Data
The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of off-target kinases.
Table 1: IC₅₀ Values for Primary Targets and Key Off-Target Kinases
| Kinase Target | IC₅₀ (nM) | Selectivity vs. PDGFRβ |
| PDGFRβ | 1 | - |
| PDGFRα | 10 | 10-fold |
| c-Kit | 252 | >250-fold |
| VEGFR-1 | 450 | >450-fold |
| VEGFR-2 | 450 | >450-fold |
| TIE-2 | >5,000 | >5,000-fold |
| FGFR-2 | >5,000 | >5,000-fold |
Data compiled from multiple sources.[3]
Table 2: Broad Panel Kinase Selectivity (% Inhibition at 100 nM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| Aurora-A | 0 | GSK3α | 12 |
| Bmx | 7 | GSK3β | 11 |
| BTK | 0 | IKKβ | 14 |
| CaMKIV | 0 | JNK1α | 1 |
| CDK1/cyclinB | 12 | MAPK1 | 5 |
This data demonstrates the broad selectivity of this compound against a panel of diverse kinases at a concentration of 100 nM.[3]
Signaling Pathway Inhibition
This compound exerts its effects by inhibiting the PDGFR signaling pathway, which plays a crucial role in cell proliferation, migration, and survival.[4]
Experimental Protocols
Accurate determination of kinase inhibition is critical for interpreting experimental results. Below is a generalized protocol for an in vitro kinase assay to determine the IC₅₀ of an inhibitor like this compound.
In Vitro Kinase Assay for IC₅₀ Determination (Luminescence-Based)
This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound or other test inhibitor
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Kinase Reaction Setup:
-
Add the kinase, substrate, and assay buffer to the wells of the assay plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction: Start the reaction by adding ATP to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is my IC₅₀ value for this compound different from the published values?
A1: Discrepancies in IC₅₀ values can arise from several factors:
-
Assay Conditions: The concentration of ATP used in the assay is a critical factor. Since this compound is an ATP-competitive inhibitor, a higher ATP concentration will lead to a higher apparent IC₅₀ value.[3] It is recommended to use an ATP concentration at or near the Kₘ for the kinase.
-
Enzyme and Substrate: The source and purity of the recombinant kinase and the type of substrate used can influence the results.
-
Buffer Composition: The pH, ionic strength, and presence of additives in the assay buffer can affect enzyme activity and inhibitor binding.
-
Assay Format: Different assay technologies (e.g., radiometric vs. luminescence vs. fluorescence-based) can yield slightly different results.
Q2: I see inhibition of a kinase that is not a known off-target of this compound. What should I do?
A2: Unexpected off-target inhibition should be carefully validated:
-
Confirm with a Different Assay: Use an orthogonal assay method (e.g., a different detection technology or a direct binding assay) to confirm the finding.
-
Check Compound Purity: Ensure the purity of your this compound stock. Impurities could be responsible for the observed off-target activity.
-
Perform a Dose-Response Curve: Determine the IC₅₀ for the unexpected off-target to understand the potency of the inhibition.
-
Consider Cellular Assays: If the off-target inhibition is potent, investigate its relevance in a cellular context to see if it affects downstream signaling of that particular kinase.
Q3: this compound is effective in my cell-based assay, but the in vitro kinase assay shows weaker inhibition. Why?
A3: This can occur due to several reasons:
-
Cellular Accumulation: The compound may accumulate inside the cells, reaching a higher effective concentration at the target site than in the in vitro assay.
-
Metabolism: The compound might be metabolized in cells to a more active form.
-
Indirect Effects: In a cellular context, this compound could be inhibiting an upstream kinase in a pathway that affects your readout, leading to an apparent potent effect.
-
Scaffolding and Complex Formation: In cells, kinases exist in complexes, which can alter their conformation and sensitivity to inhibitors compared to the isolated recombinant enzyme.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing of reagents- Edge effects in the assay plate | - Calibrate pipettes regularly- Ensure thorough mixing of all solutions- Avoid using the outer wells of the plate or fill them with buffer |
| No or very low kinase activity | - Inactive enzyme- Incorrect buffer conditions (pH, cofactors)- Substrate not suitable for the kinase | - Use a new batch of enzyme and verify its activity- Optimize the assay buffer- Confirm that the substrate is appropriate for the kinase |
| Inhibitor is not soluble in the assay buffer | - Poor aqueous solubility of the compound | - Prepare a higher concentration stock in 100% DMSO- Ensure the final DMSO concentration is low and consistent across all wells- Briefly sonicate the stock solution to aid dissolution |
| Assay signal is very low or high | - Suboptimal enzyme or substrate concentration- Incorrect incubation time | - Titrate the enzyme and substrate to find optimal concentrations- Perform a time course experiment to determine the linear range of the reaction |
References
Technical Support Center: Optimizing CP-673451 Efficacy in Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with CP-673451, particularly concerning its penetration and efficacy in solid tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptors alpha (PDGFRα) and beta (PDGFRβ), which are receptor tyrosine kinases. By binding to these receptors, this compound blocks their activation by PDGF ligands. This inhibition disrupts downstream signaling pathways, primarily the PI3K/Akt and Ras-MAPK pathways, which are crucial for cell proliferation, migration, survival, and angiogenesis.
Q2: We are observing suboptimal tumor growth inhibition in our xenograft models despite using recommended doses of this compound. What are the potential reasons?
A2: Suboptimal efficacy of this compound in vivo can stem from several factors. A primary consideration is the potential for poor penetration of the compound from the vasculature into the tumor microenvironment. The dense extracellular matrix and high interstitial fluid pressure characteristic of many solid tumors can act as significant physical barriers to drug delivery. Other factors could include intrinsic or acquired resistance mechanisms in the tumor cells or rapid metabolism and clearance of the compound.
Q3: How can we assess whether poor tumor penetration is the cause of reduced efficacy in our experiments?
A3: To determine if inadequate tumor penetration is a factor, it is recommended to directly measure the concentration of this compound in tumor tissue and compare it to plasma concentrations. A significant disparity, with low tumor levels despite adequate plasma levels, would suggest a penetration issue. Additionally, assessing the phosphorylation status of PDGFRβ in tumor lysates can serve as a pharmacodynamic marker of target engagement. Lack of PDGFRβ inhibition in the tumor tissue, despite systemic exposure, points towards insufficient drug delivery to the target site.
Q4: What strategies can we employ to improve the penetration of this compound into tumor tissues?
A4: Enhancing the delivery of small molecule inhibitors like this compound to solid tumors is an active area of research. Some experimental approaches that could be considered include:
-
Co-administration with agents that modify the tumor microenvironment: This could involve enzymes that degrade components of the extracellular matrix or agents that normalize tumor vasculature.
-
Investigating alternative dosing schedules: High-dose intermittent dosing, for instance, might create a larger concentration gradient to drive the drug into the tumor.
-
Formulation strategies: The use of nanocarriers, such as liposomes or polymeric nanoparticles, has been explored to improve the solubility, stability, and tumor-targeting of tyrosine kinase inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor response to this compound across animals | Heterogeneity in tumor vascularization and permeability. Inconsistent drug administration. | Ensure consistent tumor implantation site and size at the start of treatment. Refine drug administration technique for consistency. Increase the number of animals per group to improve statistical power. |
| Initial tumor response followed by relapse (acquired resistance) | Upregulation of alternative signaling pathways. Mutations in the PDGFRβ kinase domain. | Perform molecular analysis of resistant tumors to identify changes in signaling pathways (e.g., activation of EGFR or FGFR signaling). Consider combination therapy with inhibitors of the identified escape pathways. |
| No significant inhibition of PDGFRβ phosphorylation in tumor lysates despite detectable plasma levels of this compound | Poor tumor penetration of this compound. Insufficient drug concentration at the target site. | Quantify this compound concentration in tumor tissue using LC-MS/MS. Explore strategies to enhance tumor delivery (see FAQ A4). |
| In vitro efficacy of this compound does not translate to in vivo models | Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability). Inadequate tumor penetration. | Perform pharmacokinetic studies to determine the plasma concentration and half-life of this compound in the animal model. Assess intratumoral drug concentration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| PDGFRα | 10 |
| PDGFRβ | 1 |
| c-Kit | >1100 |
| VEGFR-2 | >5000 |
Table 2: In Vivo Efficacy of this compound in a U87MG Glioblastoma Xenograft Model
| Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Inhibition (%) | Inhibition of PDGFRβ Phosphorylation (at 4 hours post-dose) |
| 10 | Not Reported | Not Reported |
| 33 | ~50 | >50% |
| 100 | >75 | Not Reported |
Experimental Protocols
Protocol 1: Quantification of this compound in Tumor Tissue by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the available instrumentation.
-
Tissue Homogenization:
-
Excise tumors and snap-freeze in liquid nitrogen. Store at -80°C.
-
Weigh the frozen tumor tissue (typically 50-100 mg).
-
Add 4 volumes of ice-cold homogenization buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
To a known volume of tumor homogenate (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube.
-
Further dilute the supernatant if necessary with the initial mobile phase.
-
Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column.
-
Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific transitions for this compound and the internal standard must be determined empirically.
-
-
Quantification:
-
A standard curve is generated by spiking known concentrations of this compound into vehicle-treated tumor homogenate.
-
The concentration of this compound in the experimental samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 2: Western Blot Analysis of Phospho-PDGFRβ in Tumor Lysates
-
Lysate Preparation:
-
Excise and snap-freeze tumors as described above.
-
Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at >12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-PDGFRβ (e.g., Tyr751) diluted in 5% BSA in TBST.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each in TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total PDGFRβ or a loading control like GAPDH or β-actin.
-
Quantify band intensities using densitometry software.
-
Protocol 3: Immunohistochemistry for Phospho-PDGFRβ in FFPE Tumor Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize 5 µm sections of formalin-fixed, paraffin-embedded (FFPE) tumor tissue in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides in PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.
-
Incubate with a primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash slides in PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash slides in PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate until a brown precipitate is visible.
-
Wash slides in water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: PDGFR Signaling Pathways and Inhibition by this compound.
Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.
Validation & Comparative
A Comparative Analysis of CP-673451's Kinase Selectivity Profile Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor CP-673451 with other prominent multi-kinase inhibitors: Sunitinib, Sorafenib, and Pazopanib. The focus is on the selectivity profile, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research applications.
Introduction
This compound is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) family of receptor tyrosine kinases.[1] Its primary targets are PDGFRα and PDGFRβ, with significantly higher selectivity for PDGFRβ.[1][2] In the landscape of cancer therapy and signal transduction research, numerous kinase inhibitors with varying target profiles are utilized. Sunitinib, Sorafenib, and Pazopanib are multi-targeted kinase inhibitors with overlapping but distinct selectivity profiles that also include the PDGFR and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Understanding the nuances of these selectivity profiles is crucial for predicting efficacy, off-target effects, and potential mechanisms of resistance.
Kinase Inhibition Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its biological activity and therapeutic window. The following table summarizes the inhibitory activity (IC50 values) of this compound, Sunitinib, Sorafenib, and Pazopanib against a panel of key kinases implicated in angiogenesis and tumor progression. The data is compiled from a comprehensive study that evaluated these inhibitors against a broad panel of 242 kinases.[3]
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Pazopanib IC50 (nM) |
| PDGFRα | 10[1] | 2 | 71 | 48 |
| PDGFRβ | 1[1] | 2[4] | 4 | 81 |
| VEGFR1 | >5,000 | 10 | 13 | 10 |
| VEGFR2 | >5,000 | 9 | 90 | 30 |
| VEGFR3 | >5,000 | 4 | 20 | 47 |
| c-Kit | 270 | 40 | 68 | 74 |
| FLT3 | >10,000 | 1 | >10,000 | 130 |
| FGFR1 | >5,000 | 140 | 580 | 140 |
| FGFR2 | >5,000 | - | - | - |
| c-RAF | - | - | 1.5 | - |
| B-RAF | - | - | 22 | - |
Data for Sunitinib, Sorafenib, and Pazopanib are primarily from a comparative study by Kumar et al. (2009), unless otherwise cited.[3] Data for this compound is from Roberts et al. (2005).[1] A hyphen (-) indicates that data was not available in the cited sources.
Key Observations:
-
This compound demonstrates exceptional selectivity for PDGFRβ, with a 10-fold higher potency against PDGFRβ compared to PDGFRα.[1] It exhibits over 450-fold selectivity for PDGFRβ when compared to other angiogenic receptors like VEGFR-2, TIE-2, and FGFR-2.[1]
-
Sunitinib is a potent inhibitor of PDGFRs, VEGFRs, c-Kit, and FLT3. It inhibits a broader range of kinases compared to Pazopanib and Sorafenib.[3]
-
Sorafenib potently inhibits the RAF/MEK/ERK pathway (c-RAF and B-RAF) in addition to VEGFRs and PDGFRβ. It is a less potent inhibitor of c-Kit compared to Sunitinib and Pazopanib.[3]
-
Pazopanib shows potent inhibition of VEGFRs and PDGFRs, with moderate activity against c-Kit and FGFR1.[3]
Signaling Pathways and Experimental Workflows
To understand the functional consequences of kinase inhibition, it is essential to visualize the signaling pathways they target and the experimental workflows used to assess their activity.
Caption: PDGFR Signaling Pathway.
Caption: Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the comparison of inhibitor performance. Below are representative protocols for two common kinase inhibition assay formats.
Radiometric Kinase Inhibition Assay (Filter Binding)
This method is considered a gold standard for directly measuring kinase catalytic activity.
1. Reagent Preparation:
-
Kinase Reaction Buffer (10x): 500 mM MOPS (pH 7.0), 100 mM MgCl2, 10 mM EGTA, 1 mg/mL BSA, 10 mM DTT. Store at -20°C.
-
Substrate: Prepare a stock solution of the specific peptide or protein substrate in deionized water.
-
ATP Stock: Prepare a stock solution of ATP. For the reaction, mix unlabeled ATP with [γ-33P]ATP to achieve the desired specific activity.
-
Test Inhibitor: Prepare serial dilutions of the inhibitor in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
-
Prepare the reaction mixture on ice by combining the 10x kinase reaction buffer, substrate, and deionized water.
-
Add the test inhibitor or DMSO (for control wells) to the appropriate wells of a 96-well plate.
-
Add the kinase to the wells.
-
Initiate the reaction by adding the ATP/[γ-33P]ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the phosphoric acid stop solution.
-
Spot a portion of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three to four times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Rinse the filter mat with acetone and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
1. Reagent Preparation:
-
Kinase, Substrate, and ATP: Prepare as described for the radiometric assay, but without the radiolabel.
-
Test Inhibitor: Prepare serial dilutions in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).
2. Assay Procedure:
-
Set up the kinase reaction in a white, opaque 96- or 384-well plate by adding the kinase, substrate, and test inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase/luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.
Conclusion
This compound is a highly selective inhibitor of PDGFRα and PDGFRβ, with a particularly strong preference for PDGFRβ.[1] In comparison to multi-kinase inhibitors such as Sunitinib, Sorafenib, and Pazopanib, this compound offers a more focused inhibition profile, which can be advantageous for studies aiming to specifically interrogate the PDGFR signaling pathway while minimizing off-target effects on VEGFR and other kinases.[1][3] The choice of inhibitor should be guided by the specific research question, the kinase targets of interest, and the desired selectivity profile. The experimental protocols provided herein offer a starting point for the in vitro characterization and comparison of these and other kinase inhibitors.
References
A Comparative Guide to the In Vivo Anti-Angiogenic Effects of CP-673451
This guide provides a comprehensive comparison of the anti-angiogenic effects of CP-673451 in vivo, with a focus on its performance against other established multi-targeted tyrosine kinase inhibitors, sunitinib and sorafenib. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of anti-angiogenic compounds.
Introduction to this compound
This compound is a potent and highly selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1][2][3] Specifically, it shows high affinity for PDGFRβ, a key receptor involved in the proliferation and migration of pericytes, which are crucial for the stabilization of newly formed blood vessels.[4] By inhibiting PDGFRβ signaling, this compound disrupts the tumor vasculature, leading to an anti-angiogenic and anti-tumor effect. Its high selectivity for PDGFR over other angiogenic receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) suggests a more targeted mechanism of action, potentially leading to a different efficacy and toxicity profile compared to broader-spectrum kinase inhibitors.[1]
Mechanism of Action: Targeting the PDGFR Signaling Pathway
This compound exerts its anti-angiogenic effects by selectively inhibiting the autophosphorylation of PDGFRβ in response to its ligand, PDGF-BB.[1] This inhibition blocks the downstream signaling cascade that promotes pericyte recruitment, survival, and proliferation, which are essential for the maturation and stability of blood vessels.
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-angiogenic and anti-tumor efficacy of this compound, Sunitinib, and Sorafenib from various preclinical studies.
Disclaimer: The data presented below are compiled from separate studies and are not from direct head-to-head comparisons in the same experimental setting. Therefore, direct cross-drug comparisons of potency should be made with caution.
Table 1: In Vivo Anti-Angiogenic Activity in Sponge Implant Models
| Compound | Animal Model | Dose | Effect on Angiogenesis | Reference |
| This compound | Mouse | 3 mg/kg/day, p.o. | 70% inhibition of PDGF-BB-stimulated angiogenesis | |
| This compound | Mouse | 5 mg/kg/day, p.o. | Selective inhibition of PDGF-BB-induced angiogenesis, no effect on VEGF- or bFGF-induced angiogenesis | [2] |
Table 2: In Vivo Anti-Tumor Activity in Human Tumor Xenograft Models
| Compound | Tumor Model | Animal Model | Dose | Tumor Growth Inhibition | Reference |
| This compound | H460 (Lung) | Athymic Mice | ≤ 33 mg/kg/day, p.o. | ED50 ≤ 33 mg/kg | [1] |
| This compound | Colo205 (Colon) | Athymic Mice | ≤ 33 mg/kg/day, p.o. | ED50 ≤ 33 mg/kg | [1] |
| This compound | LS174T (Colon) | Athymic Mice | ≤ 33 mg/kg/day, p.o. | ED50 ≤ 33 mg/kg | [1] |
| This compound | U87MG (Glioblastoma) | Athymic Mice | ≤ 33 mg/kg/day, p.o. | ED50 ≤ 33 mg/kg | [1] |
| This compound | A549 (NSCLC) | Nude Mice | 40 mg/kg | 78.15% inhibition at day 10 | [5] |
| Sunitinib | U87MG (Glioblastoma) | Athymic Mice | 80 mg/kg/day, p.o. | 74% reduction in microvessel density | [6][7] |
| Sunitinib | 4T1 (Breast) | Balb/c Mice | 60 mg/kg/day | Significant reduction in microvessel density | [8] |
| Sunitinib | RENCA (Renal) | Balb/c Mice | 60 mg/kg/day | Significant reduction in microvessel density | [8] |
| Sunitinib | Neuroblastoma | --- | 20 mg/kg | Significant reduction in primary tumor growth | [3] |
| Sorafenib | Hepatocellular Carcinoma | Nude Mice | 18 mg/kg | Significant antitumor efficacy | [9] |
| Sorafenib | Hepatocellular Carcinoma | --- | 30 mg/kg | Significant tumor growth inhibition in 7/10 patient-derived xenografts | [10] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Sponge Implant Angiogenesis Assay
This model is used to quantify the angiogenic response to specific growth factors.
Protocol Details:
-
Sponge Preparation: Sterile absorbable gelatin sponges are cut into uniform sizes (e.g., 3 mm³).[11] The sponges are then soaked in a solution containing the angiogenic stimulus, such as PDGF-BB, or a vehicle control.[11]
-
Implantation: The prepared sponges are surgically implanted into subcutaneous pockets on the backs of anesthetized mice.[12]
-
Drug Administration: this compound or the vehicle is administered orally to the mice, typically starting on the day of implantation and continuing daily for the duration of the experiment.
-
Harvesting and Analysis: After a set period (e.g., 5-14 days), the sponges are harvested.[7] The angiogenic response is quantified by measuring the hemoglobin content within the sponge, which correlates with the extent of vascularization, or through histological analysis of microvessel density using markers like CD31.[12]
Human Tumor Xenograft Model
This model assesses the effect of the compound on tumor growth and tumor-associated angiogenesis.
References
- 1. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Reproducibility of CP-673451's Anti-Tumor Efficacy: A Comparative Analysis
A comprehensive review of preclinical studies demonstrates consistent inhibition of tumor growth by the selective PDGFR inhibitor, CP-673451, across a range of cancer models. This guide provides a comparative analysis of the experimental data and methodologies to offer researchers a clear perspective on the reproducibility of its anti-tumor effects.
This compound is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) beta kinase.[1][2] Its mechanism of action involves the inhibition of PDGF-BB-stimulated autophosphorylation of PDGFR-beta, which in turn affects downstream signaling pathways crucial for tumor growth and angiogenesis.[1][2] This comparative guide synthesizes data from multiple preclinical studies to evaluate the consistency of this compound's therapeutic effects.
Comparative Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models grown in athymic mice. The tables below summarize the tumor growth inhibition observed in key studies, providing a snapshot of the compound's efficacy across different cancer types.
Table 1: Summary of this compound Efficacy in Lung Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition | Study |
| H460 | Athymic Nude | 100 mg/kg, p.o., daily x 10 days | Significant inhibition (hemorrhagic and avascular tumors noted) | [3] |
| A549 | Nude | 20 mg/kg/day, i.p. | 42.56% at day 10 | [1] |
| A549 | Nude | 40 mg/kg/day, i.p. | 78.15% at day 10 | [1] |
Table 2: Summary of this compound Efficacy in Colon Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition | Study |
| Colo205 | Athymic Nude | 10, 33, and 100 mg/kg, p.o., b.i.d. x 10 days | Dose-dependent inhibition (ED50 ≤ 33 mg/kg) | [2][3] |
| LS174T | Athymic Nude | ED50 ≤ 33 mg/kg, p.o., daily x 10 days | Significant inhibition | [2][3] |
Table 3: Summary of this compound Efficacy in Glioblastoma Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Schedule | Tumor Growth Inhibition | Study |
| U87MG | Athymic Nude | ED50 ≤ 33 mg/kg, p.o., daily x 10 days | Significant inhibition | [2][3] |
| C6 (rat) | Athymic Nude | 33 mg/kg, p.o. | >50% inhibition of PDGFR-β phosphorylation for 4 hours | [2][3] |
| U87 | Athymic Nude | 40 mg/kg/day | Improved anti-tumor effect in combination with temozolomide | [4] |
Mechanism of Action: Inhibition of the PDGFR Signaling Pathway
The anti-tumor effects of this compound are primarily attributed to its potent and selective inhibition of PDGFR, particularly PDGFR-β.[1][2] This inhibition disrupts downstream signaling cascades, including the PI3K/Akt pathway, which are critical for cell survival, proliferation, and migration.[3] Studies have shown that this compound effectively suppresses the phosphorylation of Akt, GSK-3β, p70S6, and S6 in cancer cells.[3] Furthermore, inhibition of PDGFR by this compound has been shown to induce apoptosis in cancer cells, accompanied by an increase in reactive oxygen species (ROS).[5]
Experimental Protocols
To facilitate the replication and comparison of these findings, detailed experimental protocols from the cited studies are provided below.
In Vivo Xenograft Studies
A common experimental workflow for evaluating the in vivo efficacy of this compound involves the subcutaneous implantation of human tumor cells into immunocompromised mice.
Cell Lines and Culture:
-
Colon Carcinoma: Colo205, LS174T[3]
-
Cells are cultured in appropriate media and conditions as per standard protocols.
Animal Models:
Drug Administration:
-
This compound is typically administered orally (p.o.) or intraperitoneally (i.p.).[1][3]
-
The vehicle for oral administration is often 5% Gelucire 44/14 in sterile water.[3] For intraperitoneal injection, a solution of 10% 1-methyl-2-pyrrolidinone and 90% polyethylene glycol 300 has been used.[1]
-
Dosing schedules have ranged from once daily to twice daily for a period of 10 days or more.[1][3]
Tumor Measurement and Analysis:
-
Tumor volumes are typically calculated using the formula: (length × width²) / 2.[1]
-
At the end of the study, tumors are often excised for further analysis, such as immunohistochemistry or Western blotting, to assess target modulation and downstream effects.[1]
Conclusion
References
- 1. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PDGF-R inhibition induces glioblastoma cell differentiation via DUSP1/p38MAPK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
A Head-to-Head Comparison of CP-673451 and Imatinib for PDGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent tyrosine kinase inhibitors, CP-673451 and Imatinib, with a specific focus on their activity against the Platelet-Derived Growth Factor Receptor (PDGFR). PDGFR signaling is a critical pathway in cellular proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers and fibrotic diseases.[1][2][3] Understanding the comparative potency and selectivity of inhibitors is crucial for advancing therapeutic strategies.
Quantitative Performance Overview
The inhibitory activities of this compound and Imatinib have been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison.
Table 1: In Vitro Kinase Inhibition (IC₅₀)
This table outlines the half-maximal inhibitory concentrations (IC₅₀) of each compound against purified kinase enzymes, providing a direct measure of their biochemical potency and selectivity. Lower values indicate greater potency.
| Kinase Target | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) |
| PDGFRβ | 1[4][5][6] | 100[7] |
| PDGFRα | 10[4][5][6] | 100[7] |
| c-Kit | >250 (relative to PDGFRβ)[5] | ~100[7] |
| v-Abl | Not specified | 600[7] |
| VEGFR-2 | >450 (relative to PDGFRβ)[5] | Not specified |
| FGFR-2 | >450 (relative to PDGFRβ)[5] | Not specified |
Analysis: Biochemical assays demonstrate that this compound is a significantly more potent inhibitor of both PDGFRα and PDGFRβ than Imatinib.[4][5][6][7] Notably, this compound shows a 100-fold greater potency for PDGFRβ compared to Imatinib.[5][7] Furthermore, this compound exhibits high selectivity for PDGFR over other angiogenic receptors like VEGFR-2 and FGFR-2, as well as c-Kit.[5] Imatinib, while potent against PDGFR, also strongly inhibits c-Kit and Abl kinases.[7]
Table 2: Cellular Activity (IC₅₀)
This table presents the IC₅₀ values from cell-based assays, which measure the inhibitors' effectiveness in a more biologically relevant context.
| Cell-Based Assay | This compound IC₅₀ | Imatinib IC₅₀ |
| PDGFRβ Autophosphorylation (PAE Cells) | 1 nM[5][8] | Not specified |
| Cell Viability (A549 NSCLC Cells) | 490 nM[6] | Not specified |
| Cell Viability (H1299 NSCLC Cells) | 610 nM[6] | Not specified |
| Cell Viability (HuCCA-1 Cholangiocarcinoma) | 4,810 nM[9] | >4,810 nM[9] |
Analysis: In cellular models, this compound effectively inhibits PDGFRβ autophosphorylation at nanomolar concentrations, consistent with its biochemical potency.[5][8] It also demonstrates potent growth-inhibitory activity against various cancer cell lines.[6][9]
PDGFR Signaling Pathway and Inhibition
Upon binding of its ligand (PDGF), the PDGFR dimerizes and undergoes autophosphorylation on tyrosine residues. This creates docking sites for various signaling proteins, activating downstream cascades such as the PI3K/AKT and RAS/MAPK pathways, which drive cell proliferation and survival.[3][10] Both this compound and Imatinib are ATP-competitive inhibitors that block this initial autophosphorylation step, thereby preventing downstream signal transduction.[5][11]
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cell-based assays. Detailed methodologies are provided below.
In Vitro Kinase Assay (ADP-Glo™ Format)
This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC₅₀ value of an inhibitor against a purified PDGFR kinase.
Methodology:
-
Reagent Preparation: Dilute the purified PDGFRα or PDGFRβ enzyme, kinase substrate (e.g., poly-Glu,Tyr 4:1), ATP, and serial dilutions of the test inhibitor (this compound or Imatinib) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[1]
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control), followed by 2 µL of the enzyme solution.[1]
-
Initiation: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[1]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[1]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[1][2]
-
Data Acquisition: Record the luminescence signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell-Based Reporter Assay
This assay measures the inhibitory effect of a compound on PDGFR signaling within a living cell.
Objective: To quantify the inhibition of ligand-induced PDGFR pathway activation in cells.
Methodology:
-
Cell Seeding: Dispense 200 µL of a suspension of PDGFRα/β reporter cells into the wells of a 96-well assay plate.[12]
-
Pre-incubation: Incubate the plate for 4-6 hours to allow the cells to attach and recover.[12]
-
Treatment: Prepare treatment media containing serial dilutions of the test inhibitor (this compound or Imatinib). For inhibition-mode assays, also include a fixed concentration of the PDGF-BB ligand (e.g., ~4.5 ng/mL, which approximates EC₈₀).[12]
-
Compound Addition: Discard the pre-incubation media from the wells and add 200 µL of the prepared treatment media to each well.[12]
-
Incubation: Incubate the plate for 22-24 hours to allow for pathway stimulation and reporter gene expression.[12]
-
Lysis and Signal Detection: Discard the treatment media and add 100 µL of Luciferase Detection Reagent to each well. This lyses the cells and provides the substrate for the luciferase enzyme.[12]
-
Data Acquisition: Quantify the light emission (Relative Light Units, RLU) from each well using a plate-reading luminometer.[12]
-
Analysis: Normalize the RLU values to controls and plot them against inhibitor concentration to determine the IC₅₀ for cellular pathway inhibition.
Summary and Conclusion
Based on available biochemical and cellular data, this compound demonstrates superior potency and selectivity as a PDGFR inhibitor when compared to Imatinib.
-
Potency: this compound is up to 100-fold more potent than Imatinib against PDGFRβ in biochemical assays and shows potent activity in cellular models at low nanomolar concentrations.[5][6][7][8]
-
Selectivity: this compound was designed for high selectivity towards PDGFR, with significantly less activity against other kinases like c-Kit and VEGFR-2.[5] Imatinib is a multi-target inhibitor with potent, well-characterized activity against Abl and c-Kit in addition to PDGFR.[7]
The choice between these inhibitors depends on the specific research or therapeutic context. For applications requiring highly selective targeting of PDGFR with minimal off-target effects on kinases like c-Kit or Abl, this compound presents a clear advantage. For broader inhibition of multiple oncogenic drivers, the multi-targeted profile of Imatinib may be desirable. This guide provides the foundational data and protocols to aid researchers in making informed decisions for their studies.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Selective Platelet-Derived Growth Factor Receptor Tyrosine Kinase Inhibitor, Induces Apoptosis in Opisthorchis viverrini-Associated Cholangiocarcinoma via Nrf2 Suppression and Enhanced ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene expression-based screening for inhibitors of PDGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
The Synergistic Potential of CP-673451 in Combination with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of CP-673451, a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR), when used in combination with standard chemotherapy agents. We will delve into the preclinical data, comparing its effects with paclitaxel in a colon cancer model and with cisplatin in non-small cell lung cancer (NSCLC) cells. This guide aims to offer a clear, data-driven overview to inform future research and drug development strategies.
I. Overview of this compound
This compound is a small molecule inhibitor that selectively targets PDGFR-α and PDGFR-β kinases. By inhibiting PDGFR signaling, this compound can disrupt tumor growth, angiogenesis, and the tumor microenvironment, making it a promising candidate for combination therapies.
II. Efficacy of this compound in Combination with Paclitaxel: An In Vivo Study
A key preclinical study investigated the anti-tumor efficacy of this compound in combination with paclitaxel in a human colon adenocarcinoma xenograft model (LS174T). The results demonstrated a significant enhancement in tumor growth inhibition when both agents were co-administered.
Quantitative Data Summary
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound alone | 100 mg/kg, oral, once daily for 10 days | 64 |
| Paclitaxel alone | 10 mg/kg, intraperitoneal, once daily for 5 days | 54 |
| This compound + Paclitaxel | As above | 88 |
Experimental Protocol: LS174T Human Colon Adenocarcinoma Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: LS174T human colon adenocarcinoma cells were implanted subcutaneously.
-
Treatment Initiation: Treatment began when tumors reached a mean volume of 100-150 mm³.
-
Drug Formulation and Administration:
-
This compound was formulated in a vehicle of 5% Gelucire in sterile water and administered orally (p.o.) once daily for 10 days.
-
Paclitaxel was diluted in 0.9% sterile saline and administered intraperitoneally (i.p.) once daily for 5 days.
-
-
Efficacy Assessment: Tumor volumes were measured twice weekly, and tumor growth inhibition was calculated at the end of the study.
III. Efficacy of this compound in Combination with Cisplatin: An In Vitro Study
In non-small cell lung cancer (NSCLC) cell lines, the combination of this compound and cisplatin has been shown to have a synergistic anticancer effect. This synergy is attributed to the ability of this compound to enhance cisplatin-induced apoptosis by inhibiting the Nrf2-mediated antioxidant defense mechanism.
Quantitative Data Summary (In Vitro)
| Cell Line | Treatment | Effect |
| A549 (NSCLC) | This compound + Cisplatin | Synergistic cytotoxicity |
| H358 (NSCLC) | This compound + Cisplatin | Synergistic cytotoxicity |
Note: While in vivo data for this combination is not currently available, these in vitro findings provide a strong rationale for further investigation.
Experimental Protocol: NSCLC Cell Lines (A549 and H358)
-
Cell Culture: A549 and H358 cells were cultured in appropriate media supplemented with fetal bovine serum.
-
Drug Treatment: Cells were treated with varying concentrations of this compound and cisplatin, both alone and in combination, for specified time periods.
-
Assessment of Synergy: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug interaction was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Mechanism of Action Studies: Western blotting was used to analyze the expression of proteins involved in the PDGFR and Nrf2 signaling pathways. Apoptosis was assessed by methods such as flow cytometry.
IV. Signaling Pathways and Experimental Workflow
PDGFR Signaling Pathway and this compound Inhibition
Benchmarking CP-673451 Against Next-Generation PDGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Platelet-Derived Growth Factor Receptor (PDGFR) inhibitor, CP-673451, with a selection of next-generation PDGFR inhibitors. The content is designed to assist researchers in evaluating the relative potency, selectivity, and efficacy of these compounds for preclinical and clinical research. All quantitative data is supported by cited experimental evidence.
Overview of PDGFR Inhibitors
The Platelet-Derived Growth Factor (PDGF) signaling pathway is a critical regulator of cell proliferation, migration, and survival.[1] Dysregulation of this pathway, often through the overexpression or mutation of its receptors, PDGFRα and PDGFRβ, is implicated in various cancers and other proliferative diseases.[1][2] this compound is a potent and selective inhibitor of both PDGFRα and PDGFRβ.[3][4] This guide compares this compound with other prominent PDGFR inhibitors, including imatinib, sunitinib, regorafenib, crenolanib, and avapritinib, which are often considered next-generation due to their approval for specific indications or their activity against resistance mutations.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency of this compound and its next-generation counterparts against PDGFRα and PDGFRβ. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
Table 1: Direct Comparative IC50 Values in Cholangiocarcinoma Cell Lines
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | HuCCA-1 | 4.81 |
| Imatinib | HuCCA-1 | >20 |
| Sunitinib | HuCCA-1 | 10.23 |
| This compound | KKU-M055 | 11.24 |
| Imatinib | KKU-M055 | >20 |
| Sunitinib | KKU-M055 | 8.40 |
| This compound | KKU-100 | 13.97 |
| Imatinib | KKU-100 | >20 |
| Sunitinib | KKU-100 | 13.97 |
This data is from a single study, allowing for a direct comparison of potency in these specific cancer cell lines.
Table 2: In Vitro Kinase Inhibition (IC50) of PDGFRα and PDGFRβ
| Inhibitor | PDGFRα IC50 (nM) | PDGFRβ IC50 (nM) | Other Notable Kinase Targets |
| This compound | 10 [5] | 1 [5] | Highly selective for PDGFR[3] |
| Imatinib | ~100[6] | ~100[6] | c-Kit, v-Abl[6] |
| Sunitinib | Not specified | 2[4] | VEGFRs, c-Kit, FLT3[4] |
| Regorafenib | Not specified | 22[6] | VEGFRs, c-Kit, RET, Raf-1[6] |
| Crenolanib | 2.1 (Kd)[4] | 3.2 (Kd)[4] | FLT3[4] |
| Avapritinib | 0.5 (D842V mutant)[7] | Not specified | KIT (especially exon 17 mutants)[7] |
Note: The IC50 values in this table are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducing and validating these findings.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PDGFR.
Objective: To measure the IC50 value of an inhibitor against PDGFRα or PDGFRβ kinase activity.
Materials:
-
Recombinant human PDGFRα or PDGFRβ kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]
-
ATP (at a concentration near the Km for the kinase)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.[8]
-
Add the recombinant PDGFR kinase and the peptide substrate to the wells.[8]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[8]
-
The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cellular PDGFR Autophosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the ligand-induced autophosphorylation of PDGFR in a cellular context.
Objective: To determine the cellular potency of an inhibitor in blocking PDGFR activation.
Materials:
-
Cells expressing PDGFR (e.g., NIH3T3 cells)[9]
-
Cell culture medium and serum
-
PDGF-BB ligand
-
Test compounds (e.g., this compound)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Western blot reagents and equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.[9]
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 10 minutes) to induce receptor autophosphorylation.[9]
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated PDGFRβ.
-
Subsequently, probe with a primary antibody for total PDGFRβ as a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL reagent.
-
Quantify the band intensities to determine the inhibition of phosphorylation at different inhibitor concentrations and calculate the IC50.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To measure the cytotoxic or cytostatic effect of an inhibitor on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)[3]
-
Complete cell culture medium
-
96-well plates
-
Test compounds (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.[10]
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[10]
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.[10]
-
Add a solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the IC50.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships to provide a clearer understanding of the concepts discussed.
Caption: PDGFR Signaling Pathway.
References
- 1. Gene expression-based screening for inhibitors of PDGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Analysis of Possible Drugs Binding to PDGFRα: A Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Confirming CP-673451 On-Target Activity in Xenograft Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CP-673451, a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), with other PDGFR inhibitors in demonstrating on-target activity in xenograft tumor models. The information presented is supported by experimental data to aid in the evaluation of its preclinical efficacy.
Introduction to this compound
This compound is a selective inhibitor of PDGFRα and PDGFRβ, with IC50 values of 10 nM and 1 nM, respectively, in cell-free assays.[1][2] Its high selectivity, over 450-fold greater for PDGFR compared to other angiogenic receptors, positions it as a promising candidate for targeted cancer therapy.[1] The primary mechanism of action involves the inhibition of PDGFR autophosphorylation, which subsequently disrupts downstream signaling pathways, including the PI3K/Akt pathway, crucial for cell proliferation and survival.[3][4]
On-Target Activity of this compound in Xenograft Tumors
Numerous studies have demonstrated the on-target activity of this compound in various human tumor xenograft models grown in athymic mice. Oral administration of this compound has been shown to effectively inhibit tumor growth in models of non-small-cell lung cancer (NSCLC), colon carcinoma, and glioblastoma.[1][3]
A key indicator of on-target activity is the inhibition of PDGFR phosphorylation within the tumor tissue. In a glioblastoma xenograft model, a 33 mg/kg oral dose of this compound resulted in over 50% inhibition of PDGFR-β phosphorylation for at least 4 hours.[1] This demonstrates that this compound reaches the tumor tissue at concentrations sufficient to engage its intended target.
Furthermore, the anti-angiogenic properties of this compound, a direct consequence of PDGFR inhibition on pericytes, have been confirmed in vivo. In a sponge angiogenesis model, this compound inhibited PDGF-BB-stimulated angiogenesis by 70% at a dose of 3 mg/kg.[1]
Comparison with Alternative PDGFR Inhibitors
While direct head-to-head studies are limited, this section provides a comparative overview of this compound's performance against other well-known PDGFR inhibitors, Imatinib and Sunitinib, based on available data from similar xenograft models.
In Vitro IC50 Comparison in Cholangiocarcinoma Cell Lines
| Compound | HuCCA-1 IC50 (µM) | KKU-M055 IC50 (µM) | KKU-100 IC50 (µM) |
| This compound | 4.81 | - | - |
| Imatinib | >20 | >20 | >20 |
| Sunitinib | 8.40 | 13.97 | - |
Data sourced from a study on cholangiocarcinoma cell lines, indicating this compound's higher potency in this specific cancer type in vitro.
In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound | Xenograft Model | Dose | Tumor Growth Inhibition | On-Target Activity Confirmation |
| This compound | H460 (Lung) | 33 mg/kg/day (p.o.) | Significant | Inhibition of PDGFR-β phosphorylation |
| This compound | Colo205 (Colon) | 33 mg/kg/day (p.o.) | Significant | - |
| This compound | U87MG (Glioblastoma) | 33 mg/kg/day (p.o.) | Significant | >50% inhibition of PDGFR-β phosphorylation |
| This compound | A549 (Lung) | 40 mg/kg/day | 78.15% at day 10 | Inhibition of p-Akt, p-GSK-3β, p-p70S6, and p-S6 |
| Imatinib | A549 (Lung) | 50-200 mg/kg/day | Dose-dependent inhibition | Decreased p-PDGFRβ, p-AKT, and p-ERK1/2 |
| Sunitinib | U87MG (Glioblastoma) | 80 mg/kg/day | Significant delay in tumor volume | Reduced microvessel density |
This table provides an indirect comparison based on data from separate studies. Experimental conditions and endpoints may vary.
Experimental Protocols
Xenograft Tumor Model Establishment
A subcutaneous xenograft model is commonly used to evaluate the in vivo efficacy of anti-cancer compounds.[3]
Materials:
-
Cancer cell line of interest (e.g., A549, H460, Colo205, U87MG)
-
Immunocompromised mice (e.g., athymic nude mice, 4-6 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[3]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: Volume = (width)^2 x length / 2.
-
Once tumors reach a predetermined size (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[3]
Western Blotting for Phosphorylated PDGFR (p-PDGFR)
Western blotting is a standard technique to quantify the levels of specific proteins, such as phosphorylated PDGFR, in tumor lysates, providing direct evidence of on-target drug activity.
Materials:
-
Tumor tissue from xenograft models
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p-PDGFRβ (e.g., Tyr751)
-
Primary antibody against total PDGFRβ
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen or process immediately.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-PDGFRβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total PDGFRβ and a loading control to normalize the p-PDGFRβ signal.
Visualizing Pathways and Processes
Caption: Inhibition of PDGF/PDGFR signaling by this compound.
Caption: Experimental workflow for assessing this compound in xenografts.
Caption: Logical comparison of PDGFR inhibitors.
References
- 1. Early Monitoring Antiangiogenesis Treatment Response of Sunitinib in U87MG Tumor Xenograft by 18F-FLT MicroPET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncoscience.us [oncoscience.us]
- 3. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib and Dasatinib Inhibit Hemangiosarcoma and Implicate PDGFR-β and Src in Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Kinase Inhibitors: CP-673451 vs. Crenolanib
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparative analysis of two such inhibitors, CP-673451 and crenolanib. Both compounds target key signaling pathways involved in cell growth and proliferation, primarily through the inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs). However, their nuanced differences in kinase selectivity, potency, and impact on downstream signaling pathways are critical for their application in research and clinical development.
Biochemical and Cellular Potency: A Quantitative Comparison
A critical aspect of evaluating kinase inhibitors is their potency against their intended targets. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key metrics used to quantify this. Below is a summary of the available data for this compound and crenolanib against their primary kinase targets.
| Target | Parameter | This compound | Crenolanib |
| PDGFRα | IC50 | 10 nM[1] | 0.9 nM |
| Kd | - | 2.1 nM[2] | |
| PDGFRβ | IC50 | 1 nM[1] | 1.8 nM |
| Kd | - | 3.2 nM[2] | |
| FLT3 (Wild-Type) | IC50 | Not Reported | ~2 nM |
| Kd | - | 0.74 nM[2] | |
| FLT3 (ITD mutants) | IC50 | Not Reported | 1-8 nM |
| FLT3 (D835Y mutant) | IC50 | Not Reported | 8.8 nM |
| c-Kit | IC50 | 1.1 µM[1] | >100-fold selective for PDGFR[2] |
Key Observations:
-
Both inhibitors are potent against PDGFRα and PDGFRβ in the low nanomolar range.
-
Crenolanib demonstrates significant activity against FMS-like tyrosine kinase 3 (FLT3), including clinically relevant internal tandem duplication (ITD) and drug-resistant D835Y mutations.[3] The activity of this compound against FLT3 has not been widely reported.
-
This compound is significantly less potent against c-Kit compared to its activity against PDGFRs, indicating a degree of selectivity.[1] Crenolanib is also reported to be highly selective for PDGFR over c-Kit.[2]
Impact on Downstream Signaling Pathways
The therapeutic efficacy of kinase inhibitors is determined by their ability to modulate the downstream signaling cascades that drive oncogenesis. Both this compound and crenolanib have been shown to inhibit critical signaling nodes, including the PI3K/AKT, MAPK/ERK, and STAT5 pathways.
This compound:
-
PI3K/Akt Pathway: this compound has been shown to suppress the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4]
-
ERK Pathway: Inhibition of MEK, a kinase in the ERK pathway, has been observed with this compound treatment.[1]
Crenolanib:
-
PI3K/Akt Pathway: Crenolanib effectively inhibits the activation of Akt.
-
MAPK/ERK Pathway: Crenolanib has been demonstrated to suppress the phosphorylation of ERK.[5][6]
-
STAT5 Pathway: Crenolanib has been shown to inhibit the phosphorylation of STAT5, a critical transcription factor in hematopoietic malignancies.[5][6]
The following diagrams illustrate the points of intervention of these inhibitors in the PDGFR and FLT3 signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the characterization of this compound and crenolanib.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Inhibitor Addition: Serially dilute the test compound (this compound or crenolanib) in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (this compound or crenolanib) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein. To normalize the data, the membrane can be stripped and re-probed with an antibody that recognizes the total amount of the target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for CP-673451
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of CP-673451.
This document provides immediate, essential safety information and detailed procedural guidance for the proper disposal of this compound, a potent PDGFR inhibitor used in research. Adherence to these protocols is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed: May cause harm if ingested.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact with skin.
-
Causes serious eye irritation: Contact with eyes can result in significant irritation and potential damage.
-
May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
Respiratory protection if handling the powder outside of a certified chemical fume hood.
Proper Disposal Procedures for this compound
This compound and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, plates), and personal protective equipment (PPE), must be segregated from non-hazardous waste at the point of generation.
-
Waste Containers:
-
Solid Waste: Collect solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
-
Liquid Waste: Collect liquid waste, such as unused solutions or the first rinse of contaminated glassware, in a sealed, chemical-resistant container (e.g., a glass or polyethylene bottle). The container must be labeled as "Hazardous Waste" and detail all chemical constituents, including solvents. Never mix incompatible wastes.
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Container Management:
-
Keep all hazardous waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces (e.g., benchtops, fume hood sash) with a suitable solvent (e.g., 70% ethanol or another appropriate laboratory disinfectant).
-
All cleaning materials used for decontamination must be disposed of as hazardous waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, the container labels must be defaced or removed before the container can be discarded as non-hazardous waste or recycled, in accordance with institutional policies.
-
-
Arranging for Pickup: Once a waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not transport hazardous waste yourself.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | Soluble to 20 mM | MedChemExpress, Tocris |
| Storage Temperature (Powder) | -20°C | MedChemExpress, Tocris |
| Storage Temperature (in Solvent) | -80°C | MedChemExpress |
Experimental Protocols
Decontamination of Non-Porous Surfaces:
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Initial Wipe: Using a disposable absorbent pad or wipe dampened with a detergent solution, wipe down the contaminated surface in one direction.
-
Solvent Wipe: Using a new wipe saturated with 70% ethanol or another appropriate solvent, wipe the surface again, ensuring complete coverage.
-
Dry Wipe: Use a final, clean, dry wipe to remove any residual solvent.
-
Disposal: Dispose of all wipes and used PPE as solid hazardous waste contaminated with this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory activities involving this compound.
Caption: Workflow for the Segregation and Disposal of this compound Laboratory Waste.
Safeguarding Researchers: A Comprehensive Guide to Handling CP-673451
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of CP-673451, a potent and selective platelet-derived growth factor receptor (PDGFR) kinase inhibitor. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Strict adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for all procedures involving this compound. This multi-layered approach is designed to provide comprehensive protection.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended. Double-gloving is best practice. |
| Body Protection | Impervious Clothing / Lab Coat | A dedicated lab coat should be worn over personal clothing. |
| Respiratory Protection | Suitable Respirator | To be used in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1]. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound, particularly of the powder form, should occur within a designated containment area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation and contamination.
Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound powder within the fume hood. Use anti-static weighing dishes and tools to prevent dispersal of the powder.
Solution Preparation:
-
Solvent Addition: Slowly add the solvent to the vial containing the this compound powder. Do not add the powder to the solvent to avoid dust generation. This compound is soluble to 20 mM in DMSO[2].
-
Mixing: Cap the vial securely and mix gently by inversion or vortexing until the compound is fully dissolved.
Experimental Use:
-
Transfer: Use calibrated pipettes with disposable tips to transfer the this compound solution.
-
Incubation: When treating cells or performing other experimental procedures, keep all vessels containing this compound covered to the extent possible.
Disposal Plan: Managing Contaminated Materials
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, and empty vials, must be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour any amount down the drain.
Decontamination:
-
Equipment: Any non-disposable equipment that has come into contact with this compound must be decontaminated before being removed from the designated handling area.
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.
-
Remove contaminated clothing.
-
Seek medical attention.
In Case of Eye Contact:
-
Rinse cautiously with water for several minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
If Inhaled:
-
Move the individual to fresh air and keep them in a position comfortable for breathing.
-
Seek medical attention.
If Swallowed:
-
Rinse mouth with water.
-
Do NOT induce vomiting.
-
Seek immediate medical attention.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
